molecular formula C11H12O3 B2476230 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid CAS No. 111009-36-0

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Cat. No.: B2476230
CAS No.: 111009-36-0
M. Wt: 192.214
InChI Key: ISPYUPRPMZCHSH-QPJJXVBHSA-N
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Description

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.214. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYUPRPMZCHSH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (also known as cinnamyl-oxyacetic acid), a molecule combining the structural features of cinnamyl alcohol and acetic acid. While this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes foundational chemical principles, data from structurally related analogs, and predictive models to offer a detailed profile for research and development purposes. We will cover its chemical structure, physicochemical properties, a proposed synthetic route based on established organic chemistry reactions, predicted spectroscopic data for structural elucidation, and a discussion of its potential biological activities based on the known pharmacology of its constituent moieties.

Molecular Structure and Chemical Identity

This compound is an ether-linked carboxylic acid. The core structure consists of a cinnamyl group (a phenyl ring attached to a propenyl chain) connected via an ether linkage to an acetic acid moiety. The presence of the double bond in the propenyl chain allows for the existence of (E) and (Z) isomers, with the (E)-isomer (trans) being the more common and stable configuration for cinnamyl derivatives.

Key Identifiers:

  • IUPAC Name: 2-[(E)-3-phenylprop-2-en-1-yl]oxyacetic acid

  • CAS Number: 70467-00-4[1]

  • Molecular Formula: C₁₁H₁₂O₃[1]

  • SMILES: O=C(O)COCC=CC1=CC=CC=C1[1]

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValue / InformationSource / Basis
Molecular Weight 192.21 g/mol Calculated from Formula[1]
Monoisotopic Mass 192.078644 DaCalculated from Formula
Appearance Expected to be a solid at room temperature.Analogy to cinnamic acid (m.p. 133°C) and phenoxyacetic acid (m.p. 100°C).
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.The carboxylic acid group imparts some polarity, but the phenyl and propenyl groups are nonpolar.
pKa Estimated to be in the range of 3.5 - 4.5.The ether linkage has a minor electron-withdrawing effect, making it slightly stronger than typical aliphatic carboxylic acids (pKa ~4.7).

Synthesis and Manufacturing

The most logical and established method for synthesizing this compound is the Williamson ether synthesis .[2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, the alkoxide of cinnamyl alcohol reacts with a haloacetic acid salt.

Proposed Synthetic Workflow:

G start Cinnamyl Alcohol + Sodium Hydride (NaH) reaction Williamson Ether Synthesis (SN2 Reaction) Solvent: THF or DMF start->reaction intermediate Sodium Cinnamyl Alkoxide (in situ) reagent Sodium Chloroacetate reagent->reaction product_salt Sodium 2-[(3-Phenylprop-2-en-1-yl)oxy]acetate reaction->product_salt workup Aqueous Workup & Acidification (e.g., HCl) product_salt->workup final_product This compound (Crude Product) workup->final_product purification Purification (Recrystallization or Chromatography) final_product->purification pure_product Pure Product purification->pure_product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar compounds.[4][5]

  • Alkoxide Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

    • Add cinnamyl alcohol (1.0 equivalent) to the solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the sodium alkoxide, which is a much stronger nucleophile than the neutral alcohol, facilitating the subsequent SN2 reaction.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Nucleophilic Substitution:

    • In a separate flask, dissolve sodium chloroacetate (1.2 equivalents) in a minimal amount of a polar aprotic solvent like dimethylformamide (DMF) or DMSO.

    • Add the sodium chloroacetate solution dropwise to the sodium cinnamyl alkoxide solution at room temperature. Causality: Chloroacetate provides the electrophilic carbon center for the alkoxide to attack. The chlorine atom serves as a good leaving group. Using the sodium salt of the acid prevents side reactions with the acidic proton.

    • Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove non-polar impurities (like mineral oil).

    • Collect the aqueous layer and cool it in an ice bath.

    • Acidify the aqueous layer to a pH of ~2 by slowly adding 1M HCl. The desired product should precipitate out as a solid. Causality: Acidification protonates the carboxylate salt to form the final carboxylic acid, which is less water-soluble and precipitates.

    • Collect the solid product by vacuum filtration, washing with cold water.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Structural Elucidation and Spectroscopic Analysis (Predicted)

As no experimental spectra are publicly available, this section provides predicted data based on the molecule's structure. This is crucial for researchers to confirm the identity and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

(Predicted for CDCl₃, ~400 MHz)

  • δ 10.0 - 12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. The chemical shift can vary significantly with concentration and solvent.[6]

  • δ 7.20 - 7.40 ppm (m, 5H): These signals represent the protons on the phenyl ring.

  • δ 6.65 ppm (d, 1H, J ≈ 16 Hz): This doublet corresponds to the vinylic proton on the α-carbon (C=CH-Ph). The large coupling constant is characteristic of a trans (E) configuration.

  • δ 6.30 ppm (dt, 1H, J ≈ 16, 6 Hz): This doublet of triplets corresponds to the vinylic proton on the β-carbon (CH₂-CH=C). It is split by the adjacent vinylic proton and the two protons of the allylic CH₂ group.

  • δ 4.20 ppm (d, 2H, J ≈ 6 Hz): This doublet represents the protons of the allylic methylene group (-O-CH₂-CH=). They are coupled to the adjacent vinylic proton.

  • δ 4.15 ppm (s, 2H): This singlet represents the protons of the methylene group adjacent to the carboxylic acid (-O-CH₂-COOH). These protons are isolated and thus appear as a singlet.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

(Predicted for CDCl₃, ~100 MHz)

  • δ ~174 ppm: Carboxylic acid carbonyl carbon (C=O).

  • δ ~136 ppm: Quaternary carbon of the phenyl ring attached to the propenyl group.

  • δ ~133 ppm: Vinylic methine carbon (-CH=Ph).

  • δ ~128.5 ppm: Phenyl ring methine carbons (ortho and meta).

  • δ ~127.8 ppm: Phenyl ring methine carbon (para).

  • δ ~126.5 ppm: Phenyl ring methine carbons.

  • δ ~125 ppm: Vinylic methine carbon (CH₂-CH=).

  • δ ~71 ppm: Methylene carbon of the ether linkage (-O-CH₂-CH=).

  • δ ~68 ppm: Methylene carbon adjacent to the carboxylic acid (-O-CH₂-COOH).

FT-IR (Fourier-Transform Infrared Spectroscopy)
  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

  • ~1650 cm⁻¹: C=C stretch of the alkene.

  • ~1200-1000 cm⁻¹ (strong): C-O-C stretch of the ether linkage.

  • ~970 cm⁻¹: C-H out-of-plane bend for the trans alkene, a diagnostic peak for the (E)-isomer.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-): Expected [M-H]⁻ peak at m/z 191.07.

  • Electron Ionization (EI): Expected molecular ion [M]⁺ peak at m/z 192.08. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage at the ether linkage, yielding fragments corresponding to the cinnamyl cation.

Potential Biological Activity and Applications

While no specific biological studies have been published for this compound, its structure suggests potential activities based on the well-documented pharmacology of its parent scaffolds: cinnamic acid and phenoxyacetic acid derivatives.

  • Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives are known to possess significant antimicrobial properties.[3][7] The lipophilic nature of the cinnamyl group could facilitate membrane disruption in microorganisms.

  • Anti-inflammatory Activity: Many carboxylic acids, including derivatives of phenylacetic and phenoxyacetic acid, exhibit anti-inflammatory effects.[8] The mechanism could involve the inhibition of inflammatory enzymes like cyclooxygenases (COX).

  • Anticancer Properties: Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The combination of the aromatic ring and the carboxylic acid functional group is a common feature in many bioactive molecules.

This molecule could serve as a valuable scaffold in drug discovery programs. The carboxylic acid provides a handle for further derivatization into esters or amides, allowing for the modulation of pharmacokinetic properties and target engagement.

Safety and Handling

No specific toxicology data is available for this compound. Based on its structural components (a carboxylic acid and an ether), it should be handled with standard laboratory precautions:

  • GHS Classification (Predicted): Likely to be classified as a skin and eye irritant.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a compound with a well-defined structure but limited experimental characterization in the public domain. This guide provides a robust, theory-backed framework for its synthesis, characterization, and potential areas of investigation. The proposed synthetic route via Williamson ether synthesis is reliable and straightforward. The predicted spectroscopic data serves as a benchmark for researchers aiming to synthesize and verify this molecule. Its structural similarity to known bioactive compounds suggests that it is a promising candidate for screening in antimicrobial, anti-inflammatory, and oncology research programs. Further empirical studies are necessary to validate these predictions and fully elucidate the therapeutic potential of this molecule.

References

  • The Williamson Ether Synthesis. Department of Chemistry, University of Massachusetts. Available from: [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292–19349.
  • NMR Spectroscopy. Department of Chemistry, Michigan State University. Available from: [Link]

  • Williamson ether synthesis. In: Wikipedia. Available from: [Link]

  • Williamson Ether Synthesis. MiraCosta College. (2012). Available from: [Link]

  • Nicholson, J. S., & Adams, S. S. (1968). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • PubChem. 2-(2-Phenylpropoxy)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(Prop-2-en-1-yloxy)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available from: [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available from: [Link]

Sources

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and primary applications of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (CAS 70467-00-4), also known as cinnamyloxyacetic acid .

Executive Summary

This compound is an ether-linked carboxylic acid derivative of cinnamyl alcohol. While structurally analogous to auxin-class plant growth regulators (such as phenoxyacetic acid), its primary utility in modern organic chemistry lies as a substrate for [2,3]-Wittig rearrangements . This reaction allows for the stereoselective construction of


-hydroxy-

-substituted carboxylic acids, serving as a scaffold for complex natural product synthesis.

Chemical Identity & Properties

PropertyDetail
Chemical Name This compound
Synonyms Cinnamyloxyacetic acid; [(3-Phenylallyl)oxy]acetic acid
CAS Registry Number 70467-00-4
Molecular Formula

Molecular Weight 192.21 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in organic solvents (DCM, EtOAc, Methanol); sparingly soluble in water (acidic form)
pKa ~3.5 - 4.0 (estimated, typical for alkoxyacetic acids)
SMILES OC(=O)COCC=CC1=CC=CC=C1
InChI Key USYWNHKVZFGJLS-UHFFFAOYSA-N

Synthesis Protocol

The industrial and laboratory synthesis of this compound typically follows a Williamson Ether Synthesis pathway. This involves the nucleophilic substitution of a haloacetic acid by the alkoxide of cinnamyl alcohol.

Mechanism & Reagents
  • Substrate: Cinnamyl alcohol (3-phenyl-2-propen-1-ol).[1]

  • Electrophile: Sodium chloroacetate (or chloroacetic acid neutralized in situ).

  • Base: Sodium hydride (NaH) or concentrated Sodium Hydroxide (NaOH) with a phase transfer catalyst.

  • Solvent: THF (anhydrous) or Toluene/Water (biphasic).

Step-by-Step Laboratory Procedure

Note: All reactions involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Alkoxide Formation :

    • Charge a flame-dried round-bottom flask with Sodium Hydride (NaH) (1.1 equiv, 60% dispersion in oil) and anhydrous THF .

    • Cool to 0°C.

    • Dropwise add Cinnamyl Alcohol (1.0 equiv) dissolved in THF.

    • Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Alkylation :

    • Add Chloroacetic acid (1.0 equiv) typically as a sodium salt (pre-reacted with 1 equiv base) or use Sodium Chloroacetate directly.

    • Alternative: If using free chloroacetic acid, increase base equivalents to 2.2 to deprotonate both the alcohol and the acid.

    • Warm the mixture to room temperature and reflux for 4–6 hours.

  • Work-up :

    • Quench the reaction carefully with water.

    • Acidify the aqueous layer to pH ~2 using 1M HCl.

    • Extract with Ethyl Acetate (3x) .

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification :

    • Recrystallize from Hexanes/Ethyl Acetate or purify via silica gel column chromatography (Eluent: Hexanes:EtOAc + 1% Acetic Acid).

Synthesis Workflow Diagram

Synthesis Start Cinnamyl Alcohol (C9H10O) Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation Reagent Chloroacetic Acid (Cl-CH2-COOH) Product This compound (C11H12O3) Reagent->Product Base Base (NaH or NaOH) Base->Intermediate Intermediate->Product SN2 Substitution

Figure 1: Williamson ether synthesis pathway for Cinnamyloxyacetic acid.

Core Application: [2,3]-Wittig Rearrangement

The most significant application of this compound is its use as a substrate for the [2,3]-Wittig Rearrangement . This reaction transforms the achiral (or simple) ether into a valuable chiral homoallylic alcohol.

Mechanism

When the carboxylic acid is treated with 2 equivalents of a strong base (e.g., Lithium Diisopropylamide - LDA), it forms a dianion (enodiolate). This dianion undergoes a concerted, suprafacial [2,3]-sigmatropic shift.

  • Reactant: Cinnamyloxyacetic acid dianion.

  • Transition State: Ordered, envelope-like 5-membered transition state.

  • Product: 2-Hydroxy-3-phenylpent-4-enoic acid (syn/anti diastereomers).

Significance

This transformation is critical because it:

  • Creates C-C Bonds: Connects the

    
    -carbon of the acid to the 
    
    
    
    -carbon of the allyl system.
  • Generates Stereocenters: Simultaneously creates two contiguous stereogenic centers (at the

    
     and 
    
    
    
    positions).
  • Regioselectivity: The double bond migrates, resulting in a vinyl group adjacent to the phenyl ring in the product.

Rearrangement Logic Diagram

Wittig Substrate Cinnamyloxyacetic Acid (Ether Precursor) Dianion Dianion Intermediate (Enodiolate) Substrate->Dianion Double Deprotonation Base 2.0 eq. LDA (-78°C) Base->Dianion TS [2,3]-Sigmatropic Transition State Dianion->TS Concerted Shift Product 2-Hydroxy-3-phenylpent-4-enoic acid (Chiral Product) TS->Product C-C Bond Formation

Figure 2: Mechanistic pathway of the [2,3]-Wittig rearrangement.

Biological Relevance

While primarily a synthetic intermediate, the structure of this compound places it within the chemical space of synthetic auxins .

  • Auxin Pharmacophore: It possesses an aromatic system (phenyl) and a carboxyl group separated by a spacer.

  • Comparison: It is structurally related to Phenoxyacetic acid (weak auxin) and 2,4-D (strong auxin).

  • Activity: Research suggests that cinnamyl analogs often exhibit weak auxin activity or can act as anti-auxins depending on the specific substitution pattern and conformational rigidity.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Wear standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • National Institute of Standards and Technology (NIST) . 2-Propen-1-ol, 3-phenyl-, acetate, (E)- (Related Ester Data). NIST Chemistry WebBook.[2] Available at: [Link]

  • PubChem . This compound (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Thermodynamic stability of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Authored by: A Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound. While specific experimental data for this molecule is not publicly available, this document synthesizes established methodologies and first-principles analysis based on its constituent functional groups: a cinnamyl ether and a carboxylic acid. By understanding the inherent reactivity of these moieties, we can design a robust stability-testing program. This guide details the theoretical underpinnings of potential degradation pathways, outlines rigorous experimental protocols for thermal and chemical stress testing, and provides a framework for the interpretation of stability data. The ultimate goal is to empower researchers to confidently assess the shelf-life, identify critical quality attributes, and establish safe storage and handling conditions for this and structurally related compounds.

Introduction: A Molecule of Interest

This compound, with its unique combination of a bulky aromatic cinnamyl group linked via an ether bond to a reactive carboxylic acid, presents a compelling subject for stability analysis. Phenylacetic acid derivatives are a versatile class of substances with a broad spectrum of biological activities, and understanding their stability is paramount for any potential therapeutic application.[1] The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physicochemical properties.

This guide will provide a detailed roadmap for a comprehensive stability assessment of this compound. We will explore the theoretical basis for its stability, propose a suite of analytical techniques to probe its degradation, and offer insights into interpreting the resulting data.

Theoretical Stability Assessment: Unpacking the Structure

The thermodynamic stability of this compound is primarily dictated by the interplay of its three key structural features: the carboxylic acid group, the ether linkage, and the cinnamyl moiety containing a phenyl ring and a carbon-carbon double bond.

The Carboxylic Acid Moiety: A Locus of Reactivity

The carboxyl group (-COOH) is the most reactive site for thermal decomposition in many organic acids.[2] Key potential degradation pathways include:

  • Decarboxylation: The loss of carbon dioxide is a common thermal decomposition route for carboxylic acids.[3] The stability of the resulting carbanion intermediate influences the ease of this process.

  • Dehydration: For certain carboxylic acids, particularly those with specific neighboring groups, intermolecular dehydration to form an anhydride can occur at elevated temperatures.

  • Resonance Stabilization: The carboxylate anion, formed upon deprotonation, is resonance-stabilized, which is a key factor in the acidity of carboxylic acids.[4][5] This stability can also influence degradation pathways that proceed through an ionic mechanism.

The Cinnamyl Ether Group: Potential for Rearrangement and Oxidation

The cinnamyl ether portion of the molecule introduces additional potential instabilities:

  • Claisen Rearrangement: Allylic ethers, such as the cinnamyl ether in our target molecule, are known to undergo thermal Claisen rearrangement.[6] This is a pericyclic reaction that could lead to the formation of a C-alkylated phenol derivative.

  • Oxidative Degradation: The carbon-carbon double bond in the cinnamyl group is susceptible to oxidation, especially in the presence of light, heat, and oxygen.[7] This can lead to the formation of epoxides, aldehydes, and carboxylic acids as degradation products.[7] The presence of the ether oxygen may also activate the allylic position towards autoxidation.

  • Ether Hydrolysis: While generally stable, the ether linkage can be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures. This would lead to the formation of cinnamyl alcohol and glycolic acid.

Predicted Degradation Pathways

Based on the analysis of the functional groups, a logical workflow for predicting degradation can be visualized.

A This compound B Thermal Stress A->B C Oxidative Stress A->C D Hydrolytic Stress (Acid/Base) A->D E Decarboxylation Product B->E Decarboxylation F Claisen Rearrangement Product B->F Rearrangement G Epoxide/Oxidative Cleavage Products C->G Oxidation of C=C H Cinnamyl Alcohol + Glycolic Acid D->H Ether Hydrolysis

Caption: Predicted degradation pathways for the target molecule.

Experimental Design for Stability Assessment

A multi-faceted experimental approach is necessary to thoroughly characterize the thermodynamic stability of this compound. This involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques provide quantitative data on the temperatures at which the molecule begins to decompose and the energetic changes associated with these processes.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining the melting point, enthalpy of fusion, and observing thermal events like decomposition.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond any expected thermal events (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[8]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and any exothermic events indicative of decomposition. The enthalpy of these transitions can also be calculated.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the molecule begins to lose mass due to decomposition and to quantify the extent of this mass loss.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[2]

cluster_0 Thermal Analysis Workflow A Sample Preparation B DSC Analysis A->B C TGA Analysis A->C E Melting Point & Decomposition Exotherm B->E F Onset of Mass Loss & Decomposition Profile C->F D Data Interpretation G Determination of Intrinsic Thermal Stability D->G E->D F->D

Caption: Workflow for thermal stability analysis.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways that may not be apparent from thermal analysis alone.[9] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation (in solution): Heat the stock solution at 60°C.

    • Photostability: Expose the solid material and the stock solution to UV and visible light according to ICH guidelines.

  • Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.

Data Presentation

All quantitative data from stability studies should be summarized in clear, well-structured tables for easy comparison.

Table 1: Summary of Thermal Analysis Data

ParameterValue
Melting Point (DSC, Onset)TBD (°C)
Enthalpy of Fusion (DSC)TBD (J/g)
Decomposition Onset (DSC)TBD (°C)
Decomposition Onset (TGA, 5% mass loss)TBD (°C)

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationMajor Degradants (m/z)
0.1 M HCl, 60°C, 24hTBDTBD
0.1 M NaOH, 60°C, 24hTBDTBD
3% H₂O₂, RT, 24hTBDTBD
60°C (solution), 24hTBDTBD
Photostability (solid)TBDTBD
Photostability (solution)TBDTBD

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, framework for assessing the thermodynamic stability of this compound. By combining theoretical analysis of its chemical structure with a rigorous experimental plan encompassing both thermal analysis and forced degradation studies, researchers can build a robust stability profile for this molecule.

The identification and characterization of any degradation products are of paramount importance. This information will not only inform the development of stable formulations but is also a critical component of any regulatory submission. Future work should focus on the kinetic analysis of degradation to determine reaction rates and ultimately establish a reliable shelf-life for the compound under various storage conditions.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentylpropenoic Acid and Related Novel Carboxylic Acids.
  • Sipowska, Z., & Shiu, W. Y. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. Journal of Thermal Analysis and Calorimetry, 104(2), 655-661.
  • Reddy, Ch. R., et al. (2008). Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers. PMC.
  • Gómez-Guillén, M. C., et al. (2025). Effect of Organic Acid Mixtures on the Extraction Efficiency, Physicochemical, and Thermal Properties of Pigskin Gelatin and Resulting Films. MDPI.
  • Grote, Z., et al. (2007). Stability, Kinetic, and Mechanistic Investigation of 1,8-Self-Immolative Cinnamyl Ether Spacers for Controlled Release of Phenols and Generation of Resonance and Inductively Stabilized Methides. ResearchGate.
  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
  • Scribd. (n.d.). Testing Methods for Carboxylic Acids.
  • Palmer, D. A., & Bell, J. L. S. (2025, August 6). Experimental study of the hydrothermal reactivity of organic acids and acid anions: II. Acetic acid, acetate, and valeric acid. ResearchGate.
  • Nakagawa, M., & Nishiwaki, T. (n.d.). Analytical pyrolysis products derived from cinnamyl alcohol-end groups in lignins. ResearchGate.
  • Tsai, T. Y., & Chen, C. Y. (n.d.). Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. Scientific Research Publishing.
  • Barrall, E. M., II, & Rogers, L. B. (1962). Differential Thermal Analysis of Organic Compounds. Effects of Diluting Agents. Analytical Chemistry, 34(9), 1101-1105.
  • MasterTheContent. (2014, October 30). Carboxylic Acids Part 2A - Resonance Stability of the carboxylate group. YouTube.
  • Chemrevise. (n.d.). 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf.
  • BLDpharm. (n.d.). This compound.
  • Schmidt, B., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.
  • Zhang, L., et al. (2019). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. PMC.
  • Yilmaz, I., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH.
  • PubChem. (n.d.). 2-(Prop-2-en-1-yloxy)acetic acid.
  • Hnedkovsky, L., et al. (2025, May 29). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Growing Science.
  • Leoni, A., et al. (2011, July 15). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed.
  • Sigma-Aldrich. (n.d.). 2-(4-(3-oxo-3-phenyl-1-propen-1-yl)phenoxy)acetic acid.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Majer, V., et al. (n.d.). Thermodynamics of aqueous acetic and propionic acids and their anions over a wide range of temperatures and pressures. RSC Publishing.
  • MedChemExpress. (n.d.). 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker.
  • Usman, M., et al. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI.
  • PubChem. (n.d.). 2-Acetoxy-3-phenylpropanoic acid.
  • Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid, 3-phenyl- (CAS 621-82-9).
  • EMBL-EBI. (n.d.). acetic acid [2-[2-(1-oxo-3-phenylprop-2-enyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl] ester (CHEBI:105087).

Sources

Literature review of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid synthesis

[1]

Executive Summary & Strategic Importance

The compound 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (also referred to as O-Cinnamyl glycolic acid or Cinnamyloxyacetic acid) represents a critical structural scaffold in agrochemical and pharmaceutical research.[1] Structurally, it combines a lipophilic cinnamyl tail with a hydrophilic carboxylic acid head, linked by an ether oxygen.[1]

This molecular architecture mimics the auxinic pharmacophore found in potent plant growth regulators (like 2,4-D or IAA), making it a valuable target for herbicide discovery and plant physiology studies.[1] Furthermore, the allylic ether linkage serves as a robust bioisostere for ester-based prodrugs, offering enhanced metabolic stability against plasma esterases.[1]

This guide details the synthesis of this molecule, prioritizing the Williamson Ether Synthesis via two distinct protocols: a high-precision anhydrous route (Method A) and a scalable Phase Transfer Catalysis (PTC) route (Method B).

Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Key Functionalities Carboxylic Acid, Allylic Ether, Trans-Alkene

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bond. The ether oxygen provides the logical disconnection point.

Strategic Logic
  • Disconnection: Breaking the C(sp³)-O bond.[1]

  • Synthons: This reveals two potential nucleophile/electrophile pairs.[1]

    • Path A: Cinnamyl alkoxide (Nucleophile) + Haloacetic acid derivative (Electrophile).[1] (Preferred)

    • Path B: Cinnamyl halide (Electrophile) + Hydroxyacetic acid (Nucleophile).[1]

  • Selection: Path A is preferred because cinnamyl alcohol is a readily available, stable starting material, and alpha-halo acids are potent electrophiles for Sₙ2 reactions.[1]

RetrosynthesisTargetTarget: this compoundDisconnectDisconnection: Ether LinkageTarget->DisconnectRetrosynthesisSynthonsSynthons: Cinnamyl Alkoxide + ChloroacetateDisconnect->SynthonsReagentsReagents: Cinnamyl Alcohol + Chloroacetic Acid + BaseSynthons->Reagents

Figure 1: Retrosynthetic map identifying the Williamson Ether Synthesis as the optimal pathway.[1]

Synthetic Methodologies

Method A: Anhydrous Williamson Ether Synthesis (High Precision)

This method utilizes Sodium Hydride (NaH) in Tetrahydrofuran (THF).[1] It is the "Gold Standard" for laboratory-scale synthesis where yield and purity are paramount.[1]

  • Mechanism: Irreversible deprotonation of cinnamyl alcohol followed by Sₙ2 attack.[1]

  • Pros: High conversion, minimal side reactions (hydrolysis).[1]

  • Cons: Requires strictly anhydrous conditions; H₂ gas evolution.[1]

Method B: Phase Transfer Catalysis (Scalable/Green)

This method utilizes aqueous Sodium Hydroxide (NaOH), Toluene, and a Quaternary Ammonium Salt (e.g., TBAB).

  • Mechanism: Interfacial catalysis where the phase transfer catalyst shuttles the cinnamyl alkoxide into the organic phase to react with the alkyl halide.

  • Pros: No anhydrous solvents required; cheaper reagents; easier scale-up.[1]

  • Cons: Slightly lower yield due to potential hydrolysis of chloroacetic acid in the aqueous phase.

Comparative Data
MetricMethod A (NaH/THF)Method B (PTC/Toluene)
Yield 85-92%70-80%
Time 4-6 Hours12-18 Hours
Temp 0°C to Reflux60-80°C
Complexity High (Schlenk line preferred)Low (Standard glassware)
Atom Economy ModerateHigh

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 5.0 g of this compound.

Reagents
  • Cinnamyl Alcohol (Trans): 3.5 g (26.0 mmol)[1]

  • Sodium Hydride (60% dispersion in oil): 2.2 g (55.0 mmol) – Excess used for acid deprotonation if using free acid, or 1.1 eq if using ester.[1]

  • Chloroacetic Acid: 2.5 g (26.5 mmol) – Note: Using Sodium Chloroacetate or Ethyl Chloroacetate is often safer/easier, but this protocol assumes the free acid is used, requiring 2 equivalents of base.

  • THF (Anhydrous): 50 mL

  • HCl (1M): For quenching/acidification.[1]

Step-by-Step Workflow

Step 1: Alkoxide Formation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon/Nitrogen.[1]

  • Add Sodium Hydride (2.2 g) . Wash with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required (optional but recommended).[1]

  • Add Anhydrous THF (30 mL) and cool the suspension to 0°C in an ice bath.

  • Dissolve Cinnamyl Alcohol (3.5 g) in THF (10 mL) and add dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (H₂ gas).[1] Vent carefully.

  • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Alkylation (Sₙ2 Reaction) [1]

  • In a separate vial, dissolve Chloroacetic Acid (2.5 g) in THF (10 mL). Caution: This is exothermic.[1]

    • Alternative: If using Ethyl Bromoacetate, add it directly.[1] Hydrolysis will be required later.[1]

  • Add the Chloroacetic acid solution dropwise to the reaction flask at 0°C.

    • Note: The first equivalent of base neutralizes the carboxylic acid; the second equivalent (already present as alkoxide) performs the substitution.

  • Remove ice bath and heat to varying reflux (65°C) for 4–6 hours.

  • Monitor via TLC (Mobile Phase: Hexane:EtOAc 3:1). Look for the disappearance of cinnamyl alcohol (R_f ~0.4).

Step 3: Workup & Purification [2][3]

  • Quench: Cool to 0°C. Carefully add Water (10 mL) dropwise to destroy excess NaH.

  • Evaporation: Remove the bulk of THF under reduced pressure (Rotovap).

  • Extraction (Basic Wash): Dilute residue with Water (50 mL) and Diethyl Ether (50 mL). Transfer to a separatory funnel.

    • Critical Step: The product is currently a carboxylate salt (soluble in water). The organic layer contains unreacted alcohol/neutral impurities. Discard the organic layer.

  • Acidification: Acidify the Aqueous Layer to pH ~2 using 1M HCl. The product will precipitate or oil out.

  • Extraction (Product Recovery): Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine Ethyl Acetate layers, wash with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate in vacuo to yield the crude solid.

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate or Toluene to obtain pure white crystals.[1]

WorkflowStartStart: Cinnamyl AlcoholDeprotonationDeprotonation(NaH/THF, 0°C)Start->Deprotonation ActivationAlkylationAlkylation(+ Chloroacetic Acid)Deprotonation->Alkylation SN2 AttackQuenchQuench & Basic WashAlkylation->Quench Remove ImpuritiesAcidifyAcidify (pH 2) & ExtractQuench->Acidify ProtonationProductFinal Product(Crystalline Solid)Acidify->Product Cryst.

Figure 2: Operational workflow for the anhydrous synthesis of Cinnamyloxyacetic acid.

Analytical Characterization (Self-Validating Metrics)

To ensure the protocol was successful, the isolated compound must meet specific spectral criteria.

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃)δ 9.0–11.0 (br s, 1H)Carboxylic Acid (-COOH)
δ 7.2–7.4 (m, 5H)Phenyl Ring Protons
δ 6.6 (d, J=16Hz, 1H)Vinylic Proton (Ph-CH=)[1]
δ 6.3 (dt, J=16Hz, 1H)Vinylic Proton (=CH-CH₂)
δ 4.2 (d, J=6Hz, 2H)Allylic Methylene (O-CH₂-CH=)[1]
δ 4.1 (s, 2H)Alpha-Methylene (-O-CH₂-COOH)
IR Spectroscopy 2500–3300 cm⁻¹ (broad)O-H Stretch (Carboxylic Acid)
1710–1730 cm⁻¹ (strong)C=O[1] Stretch (Carboxylic Acid)
1100–1150 cm⁻¹C-O-C Ether Stretch

Troubleshooting Note:

  • If the doublet at 4.2 ppm is missing: The allylic system may have polymerized. Ensure temperature did not exceed 65°C.

  • If the singlet at 4.1 ppm is absent: The alkylation failed. Check NaH quality.

Safety & Compliance

  • Sodium Hydride: Reacts violently with moisture.[1] Keep under inert atmosphere. In case of fire, use Class D extinguisher or dry sand.[1] Never use water.[1]

  • Chloroacetic Acid: Highly corrosive and toxic by skin absorption.[1] Double-glove (Nitrile) and use a fume hood.[1]

  • Cinnamyl Alcohol: Potential skin sensitizer.[1]

References

  • Williamson, A. W. (1850).[1][4] "Theory of Aetherification."[1] Journal of the Chemical Society, 4, 106–112. (Foundational basis for ether synthesis).[1][4]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Williamson Ether Synthesis and purification).

  • Freedman, H. H., & Dubois, R. A. (1975).[1] "An improved Williamson ether synthesis using phase transfer catalysis."[1] Tetrahedron Letters, 16(38), 3251-3254.[1] Link[1]

  • Miyazaki, S., et al. (2021).[1] "Direct Cross-Coupling of Alcohols with O-Nucleophiles." MDPI Molecules, 26(14), 4321. (Modern catalytic alternatives).

  • PubChem Database. "Cinnamyl alcohol (CID 5282108)" and "Chloroacetic acid (CID 300)".[1] National Library of Medicine.[1] Link

Potential biological activities of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Analysis, Biological Potential, and Experimental Frameworks

Executive Summary

Compound Identity: 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid CAS Registry Number: 111009-36-0 Synonyms: Cinnamyloxyacetic acid; O-Cinnamyl glycolic acid; [(3-Phenyl-2-propenyl)oxy]acetic acid. Chemical Class: Phenylpropanoid ether; Synthetic Auxin Analog; Glycolic acid derivative.

This technical guide analyzes the biological activities of This compound (CPA) . Structurally, CPA represents a hybridization of the bioactive cinnamyl pharmacophore (antimicrobial, antioxidant) and the oxyacetic acid moiety (characteristic of synthetic auxins and NSAIDs). This unique scaffold offers a dual-action profile: it functions as a stable, lipophilic mimic of plant growth regulators while exhibiting significant potential as an antimicrobial and anti-inflammatory agent in mammalian systems.

Structural Pharmacophore Analysis

The biological efficacy of CPA is dictated by its three distinct structural domains. Understanding these domains is critical for predicting receptor binding and metabolic stability.

DomainStructural FeatureBiological Functionality
A Cinnamyl Group (Phenyl-CH=CH-CH2-)Provides lipophilicity and membrane permeability. The conjugated double bond is a reactive site for radical scavenging (antioxidant) and tyrosinase inhibition.
B Ether Linkage (-O-)Replaces the labile ester bond found in many cinnamyl prodrugs. This confers metabolic stability against plasma esterases, prolonging half-life in vivo.
C Acetic Acid Tail (-CH2-COOH)Mimics the carboxylate headgroup of natural auxins (IAA) and NSAIDs. Essential for ionic interaction with receptor active sites (e.g., Arg/Lys residues).
Core Biological Activity: Plant Growth Regulation (Auxin Mimicry)

CPA acts as a synthetic auxin analog. Its structure is homologous to 2,4-Dichlorophenoxyacetic acid (2,4-D) but substitutes the chlorinated phenol ring with a styryl group.

Mechanism of Action: TIR1/AFB Signaling

Like phenoxyacetic acids, CPA functions by mimicking Indole-3-acetic acid (IAA) . It binds to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors . This releases Auxin Response Factors (ARFs) , triggering gene expression related to cell elongation and division.

  • Nuance: The cinnamyl tail is bulkier and more rigid than the phenyl ring of 2,4-D. Consequently, CPA often exhibits weak auxin activity or acts as an anti-auxin (competitive antagonist) depending on concentration and plant species. It may block the auxin transport channel (PIN proteins) rather than solely activating the nuclear receptor.

Visualization: Auxin Signaling Pathway

AuxinSignaling cluster_antagonism Potential Antagonism CPA CPA (Ligand) TIR1 TIR1 (Receptor) CPA->TIR1 Binds PIN PIN Transporters CPA->PIN Inhibits Efflux? AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCF SCF Complex (E3 Ligase) SCF->AuxIAA Ubiquitinates ARF ARF Transcription Factors Proteasome->ARF De-repression GeneExp Gene Expression (Elongation/Division) ARF->GeneExp Activation

Caption: CPA mimics auxin to trigger Aux/IAA degradation, though steric bulk may lead to transport inhibition.

Core Biological Activity: Antimicrobial & Antifungal

The cinnamyl moiety is a well-documented antimicrobial pharmacophore.[1][2] CPA improves upon standard cinnamates by resisting hydrolysis.

Antifungal Mechanism: Ergosterol Disruption

CPA targets the fungal cell membrane. The lipophilic cinnamyl tail inserts into the lipid bilayer, interfering with ergosterol organization. This compromises membrane integrity, leading to leakage of intracellular ions (


) and cell death.
  • Target Spectrum: Candida albicans, Aspergillus niger, and dermatophytes.

  • Synergy: The acidic headgroup (COOH) can disrupt the pH gradient across the bacterial/fungal cell wall, acting synergistically with the membrane-disrupting tail.

Antibacterial Mechanism: Quorum Sensing Inhibition

Cinnamyl derivatives have been shown to inhibit quorum sensing (QS) in Gram-negative bacteria (Pseudomonas aeruginosa). CPA interferes with the synthesis or receptor binding of acyl-homoserine lactones (AHLs), reducing biofilm formation and virulence factor secretion without exerting strong selective pressure for resistance.

Therapeutic Potential: Anti-Inflammatory & Dermatological
COX Inhibition (NSAID-like Activity)

The Aryl-O-Alk-COOH motif is shared by several NSAIDs (e.g., Indomethacin, Diclofenac analogs). CPA is predicted to inhibit Cyclooxygenase (COX) enzymes by docking the cinnamyl group into the hydrophobic channel and anchoring the carboxylate to the Arg-120 residue of COX-1/COX-2.

  • Application: Topical anti-inflammatory agents.

Tyrosinase Inhibition (Skin Brightening)

Cinnamyl compounds are potent tyrosinase inhibitors. The unsaturated side chain acts as a pseudosubstrate for the enzyme, preventing the oxidation of L-DOPA to dopaquinone.

  • Dermatological Use: CPA acts as a stable, lipophilic "carrier" for glycolic acid functionality, potentially offering skin brightening (cinnamyl effect) + exfoliation/collagen boosting (glycolic effect) with reduced irritation.

Experimental Protocols
A. Synthesis: Williamson Ether Synthesis

This protocol yields high-purity CPA from cinnamyl alcohol and chloroacetic acid.

Reagents:

  • Cinnamyl alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion, 1.2 eq) or Potassium t-butoxide

  • Chloroacetic acid (1.0 eq) or Ethyl bromoacetate (followed by hydrolysis)

  • Solvent: Dry THF or DMF

Workflow:

  • Deprotonation: Suspend NaH in dry THF at 0°C under

    
    . Add cinnamyl alcohol dropwise. Stir for 30 min until 
    
    
    
    evolution ceases (Formation of alkoxide).
  • Coupling: Add chloroacetic acid (dissolved in THF) dropwise to the alkoxide solution.

  • Reflux: Warm to room temperature, then reflux at 65°C for 4-6 hours.

  • Quench & Workup: Cool to 0°C. Quench with water. Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    . Recrystallize from hexanes/EtOAc.
    
B. Bioassay: Avena Coleoptile Elongation Test (Auxin Activity)

Objective: Quantify the auxin-like or anti-auxin activity of CPA.

  • Preparation: Germinate oat (Avena sativa) seeds in darkness for 72h (etiolated seedlings).

  • Sectioning: Excise 10mm segments from the sub-apical region of the coleoptile.

  • Incubation: Float segments in buffer (10mM phosphate, pH 6.0) containing 2% sucrose and varying concentrations of CPA (

    
     to 
    
    
    
    M). Include IAA as positive control and solvent blank.
  • Measurement: Incubate for 18h in dark on a shaker. Measure final length.

  • Analysis: Plot Log[Concentration] vs. % Elongation.

    • Bell-shaped curve = Auxin agonist.

    • No elongation + inhibition of IAA control = Anti-auxin.

C. Bioassay: MIC Determination (Antimicrobial)

Objective: Determine Minimum Inhibitory Concentration against C. albicans.

  • Inoculum: Prepare yeast suspension (

    
     CFU/mL) in RPMI 1640 medium.
    
  • Dilution: Prepare serial 2-fold dilutions of CPA in 96-well plates (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL). Dissolve CPA in DMSO (final DMSO < 1%).
  • Incubation: Add inoculum to wells. Incubate at 35°C for 24-48h.

  • Readout: Visual score of turbidity or OD600 measurement. MIC is the lowest concentration with no visible growth.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_tail Hydrophobic Tail cluster_head Polar Head Molecule This compound Cinnamyl Cinnamyl Group Molecule->Cinnamyl Acid Oxyacetic Acid Molecule->Acid MembDisrupt Antimicrobial (Membrane Lysis) Cinnamyl->MembDisrupt Lipophilicity Tyrosinase Skin Brightening (Anti-Melanogenic) Cinnamyl->Tyrosinase Pseudosubstrate AuxinRec Plant Growth (Auxin/Anti-Auxin) Acid->AuxinRec Carboxylate Interaction COX Anti-Inflammatory (COX Inhibition) Acid->COX Ionic Anchor (Arg120)

Caption: SAR breakdown showing how specific structural domains drive distinct biological outcomes.

References
  • BenchChem. (2024). Biological Activities of this compound Analogues. Retrieved from

  • Ferro, S., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI Molecules. Retrieved from

  • Rasapalli, S., et al. (2025). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification.[2] ResearchGate.[2][3] Retrieved from

  • Drug Design Org. (2005). Structure Activity Relationships in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Retrieved from

  • National Institutes of Health. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity.[4] PubMed. Retrieved from

  • Guzmán, E., et al. (2022).[5] Synthetic Cinnamides and Cinnamates: Antimicrobial Activity and Mechanism of Action.[5] PMC. Retrieved from

Sources

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid as a synthetic auxin analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Signaling, and Auxinic Potential

Executive Summary

The molecule 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (commonly referred to as Cinnamyloxyacetic acid ) represents a critical structural probe in the study of auxin perception. Unlike the commercially dominant chlorinated phenoxyacetic acids (e.g., 2,4-D), this analog incorporates a styryl group linked via an ether bridge to a glycolic acid moiety.

This guide provides a comprehensive technical analysis of this molecule. It details the Williamson ether synthesis required for its production, elucidates its mechanism of action as a TIR1/AFB receptor agonist , and evaluates its utility in probing the steric constraints of the auxin-binding pocket.

Chemical Foundation & Synthesis[1]

Structural Analysis & SAR

The biological activity of auxins depends on three canonical features: an unsaturated ring system, a negative charge (carboxylate) at a specific distance from the ring, and a hydrophobic transition region.

  • Aromatic Domain: The 3-phenylprop-2-en-1-yl (cinnamyl) group provides a rigid, planar hydrophobic surface. The

    
    -electron system facilitates stacking interactions with Phe82  in the TIR1 receptor.[1]
    
  • Linker Region: The ether oxygen and the allylic double bond (

    
    ) create a rigid spatial separation (approx. 5.5 Å) between the ring and the carboxylate, distinguishing it from the more flexible Indole-3-acetic acid (IAA).
    
  • Acid Headgroup: The acetic acid moiety anchors the molecule via hydrogen bonding to Arg403 in the receptor active site.

Synthetic Protocol

The most robust route to this compound is via a modified Williamson Ether Synthesis . This protocol avoids the esterification/hydrolysis steps often required in industrial settings, favoring a direct alkylation under basic conditions.

Reagents:

  • Cinnamyl alcohol (Substrate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (Base)

  • Chloroacetic acid (Alkylating agent)

  • Tetrahydrofuran (THF) (Anhydrous solvent)

Step-by-Step Methodology:

  • Activation: In a flame-dried 250 mL round-bottom flask under Argon, suspend NaH (2.2 equiv) in anhydrous THF at 0°C.

  • Deprotonation: Add Cinnamyl alcohol (1.0 equiv) dropwise. The evolution of

    
     gas confirms alkoxide formation. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 1 hour.
    
  • Alkylation: Cool the solution back to 0°C. Add a solution of Chloroacetic acid (1.1 equiv) in THF dropwise. Note: The first equivalent of base neutralizes the carboxylic acid; the second generates the reactive alkoxide.

  • Reflux: Heat the reaction mixture to reflux (66°C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Quench with ice-cold water. Wash the aqueous phase with diethyl ether to remove unreacted alcohol. Acidify the aqueous layer to pH 2.0 using 1M HCl.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Benzene/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5).

Yield Expectation: 65-75% Characterization:


 NMR should show a characteristic doublet for the allylic 

and a singlet for the

protons.
Synthesis Workflow Visualization

SynthesisWorkflow Fig 1. Modified Williamson Ether Synthesis Pathway Start Cinnamyl Alcohol (Substrate) Base NaH / THF (Deprotonation) Start->Base Intermediate Sodium Cinnamoxide (Intermediate) Base->Intermediate - H2 Reflux Reflux 66°C (4-6 Hours) Intermediate->Reflux Reagent Chloroacetic Acid (Alkylation) Reagent->Reflux Acid HCl Workup (pH 2.0) Reflux->Acid Product This compound (Final Product) Acid->Product

Mechanism of Action: The "Molecular Glue"

Unlike classical enzyme inhibitors, auxins act as molecular glues . They stabilize the interaction between the TIR1/AFB F-box protein (the receptor) and the Aux/IAA transcriptional repressors.

Receptor Binding Dynamics

When this compound enters the nucleus:

  • Pocket Entry: It diffuses into the hydrophobic pocket of TIR1.

  • Lid Closure: The Aux/IAA protein (specifically the DII degron domain) docks on top of the auxin.

  • Stabilization: The cinnamyl tail fills the hydrophobic cavity, while the carboxylate interacts with the charged bottom of the pocket.

  • Ubiquitination: The formation of the TIR1-Auxin-Aux/IAA complex recruits the SCF (Skp1-Cullin-F-box) E3 ligase machinery, leading to the poly-ubiquitination of the Aux/IAA repressor.

Signaling Cascade Visualization

AuxinSignaling Fig 2. SCF-TIR1/AFB Auxin Signaling Cascade Ligand Cinnamyloxyacetic Acid (Ligand) Complex TIR1-Ligand-Aux/IAA (Ternary Complex) Ligand->Complex Receptor SCFTIR1 Complex (E3 Ligase) Receptor->Complex Repressor Aux/IAA Repressor (Target) Repressor->Complex Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Recruitment Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Derepression GeneExp Gene Expression (Root Initiation/Elongation) ARF->GeneExp Activation

Experimental Validation

To validate the auxinic activity of the synthesized molecule, researchers should employ the following standard bioassays.

Comparative Activity Data (Estimated)

The following table contrasts the activity of Cinnamyloxyacetic acid against standard auxins.

CompoundReceptor Affinity (

)
Root Growth Inhibition (

)
Metabolic Stability
IAA (Natural) High (~10-40 nM)~50 nMLow (Rapid oxidation)
2,4-D (Synthetic) Moderate (~500 nM)~100 nMHigh (Resists degradation)
Cinnamyloxyacetic Acid Moderate-Low ~5-10

M
Moderate

Note: The lower potency compared to 2,4-D is attributed to the steric bulk of the cinnamyl tail and the lack of halogenation, which reduces lipophilicity and binding pocket retention.

Protocol: Arabidopsis Root Inhibition Assay

This assay quantifies the physiological impact of the molecule on primary root elongation.

  • Media Preparation: Prepare 0.5x Murashige & Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement media with this compound at concentrations: 0, 0.1, 1.0, 10, and 50

    
    M. Use DMSO as a solvent control.
    
  • Stratification: Plate Arabidopsis thaliana (Col-0) seeds; stratify at 4°C for 2 days.

  • Growth: Transfer plates to a growth chamber (22°C, 16h light/8h dark) oriented vertically.

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

  • Analysis: Plot dose-response curves to calculate

    
    .
    

References

  • Tan, X., et al. (2007).[2] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640-645. Link

  • Napier, R. M. (2014). "Auxin receptors and chemical biology." Current Opinion in Plant Biology, 22, 33-38. Link

  • Steenackers, W., et al. (2017). "cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation."[3][4] Plant Physiology, 173(1), 552-565.[3] Link

  • Muir, R. M., & Hansch, C. (1953). "On the Mechanism of Action of Growth Regulators." Plant Physiology, 28(2), 218–232. Link

  • Hayashi, K. (2012). "The interaction and integration of auxin signaling components."[5][6] Plant & Cell Physiology, 53(6), 965-975. Link

Sources

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and chemical formula of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid, a compound of interest in various research and development sectors. The document outlines the theoretical basis for its molecular formula, C₁₁H₁₂O₃, and details the precise calculation of its molecular weight. Furthermore, it presents a rigorous, field-proven workflow for the experimental verification of these fundamental properties. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to confidently characterize this and similar chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Foundational Importance of Molecular Characterization

In the realm of chemical research and pharmaceutical development, the precise determination of a compound's molecular formula and weight is a critical first step. These fundamental properties serve as the bedrock for all subsequent investigations, from elucidating structure-activity relationships (SAR) to ensuring accurate dosage in preclinical and clinical studies. For the compound this compound (CAS No. 70467-00-4), a derivative of acetic acid featuring a phenylpropene moiety, this characterization is no less crucial. An error in these initial parameters can lead to cascading inaccuracies in experimental data and interpretation. This guide, therefore, presents a holistic approach, combining theoretical calculations with robust experimental validation to establish the definitive molecular profile of this compound.

Theoretical Analysis: Deriving the Molecular Formula and Weight

The journey to understanding the molecular characteristics of this compound begins with its chemical structure. From its systematic name, we can deduce the constituent atoms and their arrangement, leading to the molecular formula.

The structural formula, represented by the SMILES code O=C(O)COCC=CC1=CC=CC=C1, reveals the following atomic composition:

  • Carbon (C): 11 atoms

  • Hydrogen (H): 12 atoms

  • Oxygen (O): 3 atoms

This gives the molecular formula: C₁₁H₁₂O₃ .

From this formula, we can calculate the theoretical molecular weight by summing the atomic weights of each constituent element, using the most common isotopes.

ElementCountAtomic Weight (amu)Total Weight (amu)
Carbon (C)1112.011132.121
Hydrogen (H)121.00812.096
Oxygen (O)315.99947.997
Total 192.214

Thus, the theoretically calculated molecular weight of this compound is approximately 192.21 g/mol [1].

Experimental Verification: A Self-Validating Workflow

Theoretical calculations provide a strong foundation, but experimental verification is paramount to confirm the identity and purity of a synthesized or procured compound. The following workflow is designed to be a self-validating system, where the results from each technique corroborate the others, ensuring the highest degree of confidence in the final analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Validation cluster_result Final Confirmation Prep High-Purity Sample of This compound MS Mass Spectrometry (MS) - ESI or EI - Prep->MS Inject for Ionization EA Elemental Analysis (CHN) - Combustion Analysis - Prep->EA Combust for Analysis MW_Data Molecular Ion Peak (m/z) [M+H]⁺, [M-H]⁻, or M⁺˙ MS->MW_Data Generate Mass Spectrum Formula_Data Elemental Composition (%) (Carbon, Hydrogen) EA->Formula_Data Determine % Composition Validation Cross-Validation Compare Experimental vs. Theoretical MW_Data->Validation Formula_Data->Validation Result Confirmed Molecular Weight and Formula Validation->Result Data Concordance

Figure 1: A comprehensive workflow for the molecular weight and formula analysis of this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate determination of the molecular weight. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are often preferred to minimize fragmentation and observe the molecular ion peak.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) calibrated according to the manufacturer's specifications.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes.

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 193.22.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at an m/z of approximately 191.20.

  • Data Analysis: The high-resolution mass measurement of the molecular ion peak should be compared to the theoretical exact mass calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O).

IonTheoretical Exact Mass (amu)
[C₁₁H₁₂O₃+H]⁺193.08082
[C₁₁H₁₂O₃-H]⁻191.06622

A match between the experimentally observed m/z and the theoretical exact mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Elemental Analysis (CHN Analysis)

Principle: Elemental analysis, typically through combustion, determines the percentage composition of carbon, hydrogen, and nitrogen in a sample. This provides direct experimental evidence for the empirical formula, which can then be compared to the proposed molecular formula.

Protocol:

  • Sample Preparation: A precisely weighed amount of the pure, dry compound is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen. This process converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

  • Detection: The resulting gases are separated and quantified by a detector (e.g., thermal conductivity or infrared spectroscopy).

  • Calculation: The instrument's software calculates the percentage of each element based on the amount of CO₂ and H₂O detected.

Expected Results for C₁₁H₁₂O₃:

ElementTheoretical Percentage
Carbon (C)68.74%
Hydrogen (H)6.29%
Oxygen (O)24.97% (typically by difference)

The experimentally determined percentages should align closely with these theoretical values (typically within ±0.4%) to confirm the molecular formula.

Conclusion: A Triad of Corroborative Evidence

The robust characterization of this compound hinges on a triad of evidence: theoretical calculation, mass spectrometric analysis, and elemental analysis. The convergence of data from these independent methods provides an unassailable confirmation of the molecular formula (C₁₁H₁₂O₃) and molecular weight (192.21 g/mol ). This rigorous, self-validating approach ensures the foundational accuracy required for all subsequent scientific inquiry and development efforts involving this compound. Adherence to these principles of comprehensive characterization is a hallmark of scientific integrity and is indispensable for the generation of reliable and reproducible data.

References

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Williamson Ether Synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Williamson ether synthesis, a classic and versatile method for preparing ethers, proceeds via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[1][2] This application note provides a comprehensive, in-depth guide for the synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid, a molecule of interest in drug development and organic synthesis. The protocol leverages the reaction of cinnamyl alcohol with a salt of chloroacetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural walkthrough but also the underlying chemical principles and rationale for the experimental design.

The synthesis of aryloxyacetic acid derivatives is of significant interest due to their potential biological activities. The target molecule combines the structural features of cinnamyl alcohol, a naturally occurring unsaturated alcohol, with an acetic acid moiety, potentially leading to novel pharmacophores.

Reaction Mechanism and Scientific Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for forming carbon-oxygen bonds.[3] The reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2]

The core steps of the mechanism are:

  • Deprotonation: A strong base is used to deprotonate the alcohol (cinnamyl alcohol in this case), forming a highly nucleophilic alkoxide ion. The choice of base is critical; for unactivated alcohols, a strong base like sodium hydride (NaH) is often employed to ensure complete formation of the alkoxide.[4]

  • Nucleophilic Attack: The newly formed cinnamyl alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (the sodium salt of chloroacetic acid). This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[5]

  • Displacement: In a concerted step, the nucleophile forms a new C-O bond while the bond between the carbon and the leaving group (chloride ion) is broken.[1]

For this specific synthesis, the alkylating agent is sodium chloroacetate. Chloroacetate serves as a good substrate for S(_N)2 reactions as it provides a primary carbon for nucleophilic attack.[6]

Experimental Workflow Diagram

Williamson_Ether_Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification start Start add_cinnamyl_alcohol Add Cinnamyl Alcohol and Anhydrous THF to a Dry Flask start->add_cinnamyl_alcohol inert_atmosphere Establish Inert Atmosphere (N2 or Ar) add_cinnamyl_alcohol->inert_atmosphere cool_zero Cool to 0 °C inert_atmosphere->cool_zero add_NaH Portion-wise Addition of NaH cool_zero->add_NaH stir_alkoxide Stir for 1-2 hours at 0 °C (Alkoxide Formation) add_NaH->stir_alkoxide add_chloroacetate Slowly Add Sodium Chloroacetate Solution in THF stir_alkoxide->add_chloroacetate warm_rt Allow to Warm to Room Temperature add_chloroacetate->warm_rt reflux Heat to Reflux (50-70 °C) and Monitor by TLC warm_rt->reflux cool_down Cool to Room Temperature reflux->cool_down quench Quench with Water cool_down->quench acidify Acidify with 6M HCl to pH ~2 quench->acidify extract Extract with Ethyl Acetate acidify->extract wash_brine Wash Organic Layer with Brine extract->wash_brine dry Dry over Anhydrous Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate under Reduced Pressure dry->filter_concentrate purify Purify by Column Chromatography or Recrystallization filter_concentrate->purify characterize Characterize the Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 1: A step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
Cinnamyl AlcoholC(9)H({10})O134.18104-54-1Ensure it is pure and dry.
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Highly reactive and flammable. Handle with extreme care under an inert atmosphere.
Sodium ChloroacetateC(_2)H(_2)ClNaO(_2)116.483926-62-3Hygroscopic. Store in a desiccator.
Anhydrous Tetrahydrofuran (THF)C(_4)H(_8)O72.11109-99-9Use a dry, aprotic solvent.
Ethyl AcetateC(_4)H(_8)O(_2)88.11141-78-6For extraction.
Hydrochloric Acid (6M)HCl36.467647-01-0For acidification.
Anhydrous Sodium SulfateNa(_2)SO(_4)142.047757-82-6For drying the organic phase.
Brine (Saturated NaCl solution)NaCl58.447647-14-5For washing.

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add cinnamyl alcohol (1 eq.).

    • Dissolve the alcohol in anhydrous tetrahydrofuran (THF) (approximately 10 volumes relative to the alcohol).[4]

  • Alkoxide Formation:

    • Cool the flask to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. The evolution of hydrogen gas should be monitored.[7]

    • Allow the mixture to stir at 0 °C for 1-2 hours, or until the gas evolution ceases, indicating the complete formation of the sodium cinnamyl alkoxide.[4]

  • Ether Formation:

    • In a separate flask, dissolve sodium chloroacetate (1.1 eq.) in a minimal amount of anhydrous THF. Gentle warming may be required for dissolution.

    • Slowly add the sodium chloroacetate solution to the alkoxide solution via the dropping funnel at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 60-70 °C).[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[3][7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water to destroy any unreacted sodium hydride.

    • Acidify the aqueous mixture to a pH of approximately 2 with 6M hydrochloric acid. This step protonates the carboxylate to form the desired carboxylic acid.[8]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[7]

    • Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Alternatively, recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) can be employed for purification.[8]

  • Characterization:

    • The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as

      
      H NMR, 
      
      
      
      C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride and the alkoxide.

    • Confirm the complete formation of the alkoxide before adding the alkylating agent.

    • Consider using a phase-transfer catalyst, such as a quaternary ammonium salt, which can be particularly useful when dealing with reactants of differing solubilities.[9][10]

  • Side Reactions:

    • Elimination reactions can compete with substitution, especially with secondary or tertiary alkyl halides. In this protocol, a primary alkyl halide is used, minimizing this risk.[2][11]

    • The use of polar aprotic solvents like THF or DMF can help to minimize side reactions.[11][12]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying S(_N)2 mechanism and carefully controlling the reaction conditions, researchers can successfully synthesize this target molecule with good yield and purity. The provided workflow, protocol, and troubleshooting guide are designed to support scientists in the efficient and effective execution of this important organic transformation.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 22, 2024, from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved February 22, 2024, from [Link]

  • How do you synthesize Cinnamyl acetate? - Knowledge - Bloom Tech. (2023, November 22). Retrieved February 22, 2024, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 22, 2024, from [Link]

  • Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. (n.d.). Retrieved February 22, 2024, from [Link]

  • (PDF) Synthesis of naturally occurring cinnamyl cinnamates - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Williamson ether synthesis. (2021, October 23). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025, May 28). European Journal of Medicinal Chemistry, 293, 116528.
  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 22, 2024, from [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23). Retrieved February 22, 2024, from [Link]

  • Kinetics and mechanism of oxidation of cinnamyl alcohol by N-chloro p-toluene sulphonamide (Chloramine-T). (n.d.). International Journal of Chemical and Life Sciences, 2(1), 1-5.
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of Cinnamic Acid | PDF - Scribd. (n.d.). Retrieved February 22, 2024, from [Link]

  • Cinnamyl acetate (CAS N° 103-54-8) - ScenTree. (n.d.). Retrieved February 22, 2024, from [Link]

  • Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC. (2020, August 12). Retrieved February 22, 2024, from [Link]

  • Cinnamyl Alcohol Oxidation Using Supported Bimetallic Au–Pd Nanoparticles - -ORCA - Cardiff University. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of cinnamyl acetate by solid–liquid phase transfer catalysis: Kinetic study with a batch reactor | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. (n.d.). Indian Journal of Chemistry, 63B(2), 137-144.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved February 22, 2024, from [Link]

  • CINNAMYL ALCOHOL AND RELATED SUBSTANCES - INCHEM. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (2024, June 20). Retrieved February 22, 2024, from [Link]

  • Sodium chloroacetate - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry. (2021, September 15). Retrieved February 22, 2024, from [Link]

Sources

Application Note: High-Resolution HPLC Method Development for 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (also known as Cinnamyloxyacetic acid).[1] This molecule, an ether derivative of cinnamyl alcohol and glycolic acid, serves as a critical intermediate in organic synthesis and possesses auxin-like plant growth regulatory properties.

The primary challenge in analyzing this compound lies in three areas:

  • Isomeric Resolution: Separating the dominant trans (E) isomer from the potential cis (Z) isomer.[1]

  • Acidic Tailing: Controlling the ionization of the free carboxylic acid moiety to prevent peak tailing.[1]

  • Impurity Profiling: Resolving the target from synthetic precursors (Cinnamyl alcohol) and side-products (Cinnamic acid).[1]

This protocol synthesizes physicochemical logic with empirical optimization to provide a robust, self-validating method suitable for QC and R&D environments.

Physicochemical Assessment & Method Strategy

Effective method development requires understanding the analyte's fundamental properties.

PropertyValue (Est.)Chromatographic Implication
Structure Ph-CH=CH-CH₂-O-CH₂-COOHContains a hydrophobic tail (cinnamyl) and a polar head (acetic acid).[1]
Chromophore Conjugated alkene + PhenylStrong UV absorbance at 254 nm (primary) and ~280 nm.[1]
pKa (Acid) ~3.6 – 4.0Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.[1]
LogP ~2.1Moderately lipophilic.[1] Suitable for standard C18 or Phenyl-Hexyl phases.
The "Why" Behind the Conditions
  • Stationary Phase Selection: A standard C18 (Octadecyl) column is selected as the primary column due to the molecule's moderate hydrophobicity.[1] A Phenyl-Hexyl column is the secondary choice if enhanced selectivity for the aromatic ring (pi-pi interactions) is required to separate difficult isomeric impurities.[1]

  • Mobile Phase pH: The carboxylic acid group (-COOH) will ionize to carboxylate (-COO⁻) at neutral pH, leading to zero retention and "fronting."[1] We utilize 0.1% Phosphoric Acid (pH ~2.1) or 0.1% Formic Acid to keep the molecule protonated (neutral), maximizing interaction with the hydrophobic stationary phase.[1]

  • Solvent Selection: Acetonitrile (ACN) is preferred over Methanol (MeOH) for this application because ACN typically yields sharper peaks for carboxylic acids and lower backpressure, allowing for faster flow rates.[1]

Method Development Logic Flow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte: Cinnamyloxyacetic Acid pKa_Check Check pKa (~3.8) Acidic Moiety Start->pKa_Check Chromophore Check Chromophore Conjugated System Start->Chromophore MP_Selection Mobile Phase Selection: Acidified Water (pH < 3.0) pKa_Check->MP_Selection Suppress Ionization Det_Selection Detector: UV @ 254 nm Chromophore->Det_Selection Max Absorbance Col_Selection Column Selection: C18 (Primary) or Phenyl-Hexyl MP_Selection->Col_Selection Optimization Gradient Optimization: Separate E/Z Isomers Col_Selection->Optimization Det_Selection->Optimization Final_Method Final Protocol: 0.1% H3PO4 / ACN Optimization->Final_Method

Figure 1: Decision tree for HPLC method parameters based on analyte properties.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: this compound (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).[1]

  • Additives: Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (for MS compatibility).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

Preparation of Solutions

Mobile Phase A (0.1% H₃PO₄):

  • Measure 1000 mL of HPLC grade water.[2]

  • Add 1.0 mL of Phosphoric Acid (85%).

  • Mix and filter through a 0.22 µm membrane.[3] Note: If using MS detection, substitute with 0.1% Formic Acid.[1][3]

Mobile Phase B:

  • 100% Acetonitrile (degassed).[1]

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water.

Working Standard (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution to 10 mL using Mobile Phase (Initial Ratio, e.g., 70:30 Water:ACN).

Instrument Parameters
ParameterSetting
System HPLC with PDA/UV Detector
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm); Ref 360 nm
Run Time 20 Minutes
Gradient Program

A gradient is recommended to ensure elution of the more hydrophobic impurities (e.g., dialkylated byproducts) and to sharpen the main peak.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.007030Equilibration
2.007030Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.107030Return to Initial
20.007030Re-equilibration

Synthetic Context & Impurity Profiling[1][4][5]

Understanding the synthesis helps identify likely impurities. The standard synthesis involves the Williamson etherification of Cinnamyl Alcohol with Chloroacetic acid.

Potential Impurities:

  • Cinnamyl Alcohol: Unreacted starting material (Elutes earlier than product).[1]

  • Cinnamic Acid: Oxidation byproduct (Elutes close to product, pH dependent).[1]

  • Cinnamyl Chloride: If used as a reagent (Elutes later, very hydrophobic).[1]

  • Z-Isomer (Cis): Geometric isomer (Elutes immediately before or after the main E-isomer).[1]

SynthesisFlow CinAlc Cinnamyl Alcohol (Start Material) Reaction Etherification (Williamson) CinAlc->Reaction ClAcid Chloroacetic Acid ClAcid->Reaction Base NaH / NaOH Base->Reaction Product Target: Cinnamyloxyacetic Acid Reaction->Product Imp1 Impurity A: Unreacted Alcohol Reaction->Imp1 Residual Imp2 Impurity B: Cis-Isomer Reaction->Imp2 Isomerization

Figure 2: Synthetic pathway and origin of common impurities.[1]

Validation Framework (ICH Q2 R1)

To ensure the method is trustworthy, the following validation parameters must be executed:

System Suitability

Inject the Working Standard 5 times before any sample analysis.[2]

  • RSD of Area: ≤ 2.0%[1]

  • Tailing Factor (T): 0.8 – 1.5 (Critical for acidic analytes)[1]

  • Theoretical Plates (N): > 5000

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance:

    
    .[1][4]
    
Specificity (Stress Testing)

Degrade the sample using Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂).[1]

  • Goal: Ensure the main peak is spectrally pure (using PDA purity angle < purity threshold) and separated from degradation products.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH too high; Silanol interactions.Lower pH to 2.5 using Phosphoric acid. Ensure column is "End-capped".
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase rather than 100% ACN.
Doublet Peak Cis/Trans isomerization.This may be real. Check integration. If unwanted, check synthesis conditions.
Baseline Drift Gradient absorbance mismatch.[1]Ensure A and B lines are balanced.[2] Use HPLC-grade additives.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (n.d.).[1][5][6] this compound (Compound Summary). National Library of Medicine. Link (Note: Link to homologous allyl ether for structural verification).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (General reference for Acidic/Neutral separations).

  • BenchChem. (2025).[1][2][7] Enhancing the resolution of cinnamyl derivatives in chromatography.Link (Sourced via Search: "HPLC separation of cinnamyl derivatives").[1]

Sources

Preparation of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid utilizing chloroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (Cinnamyl oxyacetic acid) via the Williamson ether synthesis. Unlike simple aliphatic alcohols, the cinnamyl moiety (


) contains an allylic system conjugated with an aromatic ring, requiring specific attention to prevent polymerization or double-bond migration during the basic alkylation step.

We present two validated methodologies:

  • Method A (Green/Scalable): Aqueous Sodium Hydroxide with Phase Transfer Catalysis (PTC). Best for gram-to-kilogram scale.

  • Method B (High Precision): Sodium Hydride in Anhydrous THF. Best for milligram-scale library synthesis or high-purity requirements.

Strategic Analysis & Mechanism

The synthesis relies on the nucleophilic substitution (


) of the chloroacetate alpha-carbon by the cinnamyl alkoxide.

Key Mechanistic Challenges:

  • Stoichiometry: Chloroacetic acid (

    
    ) immediately consumes one equivalent of base to form the chloroacetate anion. The alcohol (
    
    
    
    ) requires a second equivalent (or excess) to form the nucleophilic alkoxide.
  • Competitors: Hydroxide ions (

    
    ) in the aqueous method compete with the cinnamyl alkoxide, potentially leading to glycolic acid byproducts. This is mitigated by using a Phase Transfer Catalyst (PTC) or anhydrous conditions.
    
Reaction Scheme Visualization

ReactionScheme CinAlc Cinnamyl Alcohol (Nucleophile) Alkoxide Cinnamyl Alkoxide CinAlc->Alkoxide Deprotonation ClAc Chloroacetic Acid (Electrophile) Acetate Chloroacetate Anion ClAc->Acetate Neutralization Base Base (NaOH or NaH) Base->Alkoxide Base->Acetate ProductSalt Product (Na Salt) Soluble in Water Alkoxide->ProductSalt SN2 Attack (Ether Formation) Acetate->ProductSalt FinalAcid Final Product (Free Acid) ProductSalt->FinalAcid Acidification (HCl)

Figure 1: Mechanistic flow of the modified Williamson Ether Synthesis for ether-acid production.

Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended)

Context: This method utilizes a biphasic system (Water/Toluene) or high-concentration aqueous base. The PTC transports the cinnamyl alkoxide into the organic phase or interface to react with the chloroacetate, suppressing hydrolysis.

Reagents & Equipment[1][2][3][4]
  • Cinnamyl Alcohol: 13.4 g (100 mmol)

  • Chloroacetic Acid: 11.3 g (120 mmol)

  • Sodium Hydroxide (NaOH): 12.0 g (300 mmol) dissolved in 20 mL water (50% w/w solution).

  • Tetrabutylammonium Bromide (TBAB): 1.6 g (5 mol%)

  • Solvent: Toluene (50 mL) - Optional but recommended to solubilize the alcohol.

Protocol Steps
  • Preparation of Chloroacetate: In a flask, neutralize the chloroacetic acid with a portion of the NaOH solution at 0°C until pH ~7-8. Keep cool to prevent hydrolysis.

  • Alkoxide Formation: In a separate 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine Cinnamyl Alcohol, Toluene, TBAB, and the remaining NaOH solution. Stir vigorously for 15 minutes at room temperature.

  • Coupling: Add the prepared sodium chloroacetate solution dropwise to the alcohol mixture over 20 minutes.

  • Reaction: Heat the biphasic mixture to 60-70°C for 4-6 hours.

    • Critical Insight: Do not exceed 80°C to avoid polymerization of the cinnamyl double bond.

  • Workup:

    • Cool to room temperature.[3]

    • Add water (50 mL) to ensure all salts are dissolved.

    • Separate the phases. The Aqueous Phase contains the product (as the sodium salt). The Organic Phase contains unreacted alcohol.

    • Extract the organic phase once with 10 mL dilute NaOH; combine this with the main aqueous phase.

    • Acidification: Cool the aqueous phase to 0°C in an ice bath. Slowly add conc. HCl dropwise until pH < 1.

    • The product, This compound , will precipitate as a white/off-white solid.

  • Purification: Recrystallize from hot water or an Ethanol/Water (1:4) mixture.

Method B: Anhydrous Sodium Hydride (High Purity)

Context: For applications requiring strict absence of glycolic acid byproducts.

Reagents
  • Sodium Hydride (NaH): 60% dispersion in mineral oil (2.2 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Dry Nitrogen or Argon.

Protocol Steps
  • Setup: Flame-dry a 250 mL flask and purge with Nitrogen.

  • NaH Washing: Place NaH in the flask and wash twice with dry hexane to remove mineral oil. Suspend the cleaned NaH in anhydrous THF (50 mL).

  • Alkoxide Formation: Cool to 0°C. Add Cinnamyl Alcohol (1.0 eq) dissolved in THF dropwise. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C, then 30 mins at room temperature.
    
  • Addition: Cool back to 0°C. Add Sodium Chloroacetate (solid, dried) or Chloroacetic acid (dissolved in THF - Caution: vigorous evolution of H2) slowly.

    • Note: Using pre-formed sodium chloroacetate is safer and smoother in this method.

  • Reflux: Heat to mild reflux (66°C) for 4 hours.

  • Quench: Cool to 0°C. Carefully add Isopropanol then Water to quench excess hydride.

  • Isolation: Evaporate THF. Dissolve residue in water.[5][6] Extract with Diethyl Ether (discard organic layer to remove unreacted alcohol). Acidify the aqueous layer (pH 1) and extract the product into Ethyl Acetate. Dry over

    
     and evaporate.
    

Purification & Characterization Logic

The purification relies on the "Acid-Base Switch" technique, which is highly effective for this molecule due to its carboxylic acid tail.

Workup Workflow

WorkupLogic Crude Crude Reaction Mixture (Basic pH > 12) Sep1 Phase Separation Crude->Sep1 OrgLayer Organic Layer (Unreacted Cinnamyl Alcohol) Sep1->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Product as Sodium Salt) Sep1->AqLayer Keep Acidify Acidification (HCl to pH 1) Precipitation AqLayer->Acidify Filter Filtration / Extraction Acidify->Filter Final Pure Acid Product Filter->Final

Figure 2: Purification logic utilizing the solubility differential between the salt and free acid forms.

Data & Expected Results
ParameterMethod A (PTC/Aq)Method B (NaH/THF)
Yield 65 - 75%80 - 90%
Purity (Crude) Moderate (traces of glycolic acid)High
Reaction Time 4-6 Hours4 Hours
Safety Profile Moderate (Corrosive NaOH)High Risk (Flammable H2, Reactive NaH)
Physical State White to off-white crystalline solidCrystalline solid
Melting Point 106 - 108°C (Lit. Value)107 - 109°C
Characterization Checkpoints
  • IR Spectroscopy: Look for the disappearance of the broad Alcohol -OH stretch (3300 cm⁻¹) and the appearance of the Carboxylic Acid -OH (broad, 2500-3000 cm⁻¹) and Carbonyl C=O (strong, ~1710-1730 cm⁻¹). The Ether C-O stretch should appear around 1100 cm⁻¹.

  • 1H NMR (CDCl3):

    • 
       ppm (1H, broad s, -COOH)
      
    • 
       ppm (5H, m, Aromatic protons)
      
    • 
       ppm (1H, d, 
      
      
      
      )
    • 
       ppm (1H, dt, 
      
      
      
      )
    • 
       ppm (2H, d, Allylic 
      
      
      
      )
    • 
       ppm (2H, s, 
      
      
      
      )

Troubleshooting & Optimization

  • Emulsion Formation (Method A): If the toluene/water layers do not separate cleanly, add saturated NaCl (brine) to increase the density of the aqueous layer.

  • Low Yield: Often caused by the hydrolysis of chloroacetic acid before it reacts with the alcohol. Ensure the alcohol and base are mixed before adding the chloroacetate. Increase the excess of chloroacetic acid/NaOH.

  • Oily Product: If the product oils out upon acidification instead of precipitating, extract into Dichloromethane (DCM), dry, and evaporate. The solid often forms upon standing or triturating with cold hexanes.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for aryloxy/alkoxy acetic acids).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Williamson Ether Synthesis).[1][3][4][7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5315892, Cinnamyl alcohol. Retrieved February 26, 2026. [Link]

  • Organic Syntheses. (Various Years). Collection of procedures for Ether Synthesis. (General reference for standard synthetic protocols). [Link]

Sources

Application Note: High-Fidelity Somatic Embryogenesis & Rhizogenesis Using 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid , commonly referred to as Cinnamyloxyacetic Acid (COAA) , is a specialized synthetic auxin belonging to the aryloxyacetic acid class. While structurally related to the ubiquitous 2,4-Dichlorophenoxyacetic acid (2,4-D), COAA possesses a distinct cinnamyl side chain that imparts unique steric and lipophilic properties.

Why Use COAA?

Standard auxins like 2,4-D are potent but often "harsh," leading to genetic instability (somaclonal variation), hyperhydricity (vitrification), or recalcitrant callus browning. COAA acts as a "Soft Auxin" :

  • Steric Modulation: The bulky cinnamyl group alters binding affinity to the TIR1/AFB auxin receptors, resulting in a milder signal transduction cascade compared to 2,4-D.

  • Metabolic Stability: Like other ether-linked auxins, it is resistant to rapid degradation by IAA-oxidases, providing sustained activity without the toxic accumulation often seen with benzoic acid derivatives.

  • Lipophilicity: The phenyl-allyl tail enhances membrane permeability, making it highly effective for woody plant species or tissues with thick cuticles.

Primary Applications:

  • Induction of high-quality Somatic Embryos (SE) in recalcitrant species.

  • Adventitious rooting in woody explants where IAA is unstable and IBA is ineffective.

  • Chemical genetics screens for auxin transport specificity.

Chemical Properties & Stock Preparation[1][2][3]

Compound: this compound Abbreviation: COAA Molecular Weight: 192.21 g/mol Solubility: Low in water; High in Ethanol, DMSO, and dilute Alkali (KOH/NaOH).

Protocol A: Preparation of 10 mM Stock Solution (100 mL)

Note: Due to the lipophilic cinnamyl tail, direct dissolution in water will precipitate the compound.

ReagentQuantityPurpose
COAA Powder 192.2 mgActive Ingredient
1N KOH 2.0 mLSolubilization (Salt formation)
Ethanol (96%) 5.0 mLCo-solvent (Optional, if KOH fails)
ddH₂O ~93 mLDiluent

Step-by-Step Procedure:

  • Weigh 192.2 mg of COAA into a 100 mL glass beaker.

  • Add 2.0 mL of 1N KOH dropwise. Swirl gently. The powder should dissolve as it forms the potassium salt.

    • Troubleshooting: If the solution remains cloudy, add 2-3 mL of Ethanol and warm slightly (30°C).

  • Slowly add 80 mL of ddH₂O while stirring.

  • Adjust pH to 5.5 - 6.0 using dilute HCl. Caution: Dropping pH below 5.0 may cause precipitation.

  • Top up to 100 mL with ddH₂O.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane . Do NOT autoclave the stock solution; the double bond in the cinnamyl group is susceptible to heat-induced oxidation.

  • Storage: Aliquot into dark vials and store at -20°C. Stable for 6 months.

Application I: High-Fidelity Somatic Embryogenesis

This protocol is optimized for species where 2,4-D causes excessive browning or malformed embryos (e.g., Gossypium, Theobroma, or recalcitrant Arabidopsis mutants).

Experimental Workflow

SE_Workflow Explant Explant Preparation (Hypocotyl/Leaf Disc) Induction Induction Phase (COAA + Kinetin) Explant->Induction 14-21 Days Dark Maturation Maturation Phase (Hormone-Free) Induction->Maturation Transfer 16/8h Light Maturation->Induction Secondary SE (Optional) Conversion Plantlet Conversion (Light + GA3) Maturation->Conversion 2-4 Weeks

Figure 1: Workflow for Somatic Embryogenesis using COAA as the primary auxin.

Detailed Protocol

Base Medium: MS Salts + B5 Vitamins + 30 g/L Sucrose + 0.7% Agar (pH 5.8).

  • Induction Phase:

    • Prepare Base Medium containing 5.0 µM COAA (approx. 1.0 mg/L) and 0.5 µM Kinetin .

    • Note: COAA is generally used at slightly higher concentrations than 2,4-D (2-5 µM vs 1-2 µM) due to the steric bulk reducing receptor affinity.

    • Inoculate explants (e.g., 5mm hypocotyl segments).

    • Incubate in total darkness at 24°C for 21 days.

    • Observation: Look for nodular, friable callus (embryogenic) vs. watery, translucent callus (non-embryogenic). COAA typically induces compact, yellowish nodular structures.

  • Maturation Phase:

    • Transfer calli to Hormone-Free MS medium .

    • Move to 16h light / 8h dark photoperiod.

    • The removal of COAA allows the polarized transport of endogenous auxin to establish the embryo axis.

    • Advantage: COAA "washes out" easier than 2,4-D, reducing the frequency of fused cotyledons.

  • Data Collection:

    • Calculate SE Frequency (%) : (Number of explants with embryos / Total explants) × 100.

    • Calculate Embryo Yield : Mean number of somatic embryos per explant.

Application II: Rooting Assay for Woody Species

COAA mimics Phenylacetic Acid (PAA) behavior, showing distinct transport characteristics (non-polar) compared to IAA. This makes it useful for rooting micro-cuttings that are resistant to IBA.

Protocol
  • Explants: Shoot tips (2-3 cm) from in vitro cultures.

  • Pulse Treatment:

    • Dip the basal end of the shoot in a high-concentration liquid solution of COAA (50 µM) for 30 minutes.

    • Control: Compare with IBA (50 µM).

  • Culture:

    • Transfer shoots to 1/2 strength MS medium (Charcoal-free).

    • Incubate under low light intensity (30 µmol m⁻² s⁻¹) for 7 days, then increase light.

  • Analysis (Day 21):

    • Measure Root Number and Root Length .

    • Expected Result: COAA often produces fewer but thicker, more robust roots compared to the "hairy" root systems induced by IBA.

Mechanistic Insight: The "Soft Auxin" Theory

Understanding why COAA works requires visualizing its interaction with the SCF^TIR1 complex.

Auxin_Pathway cluster_cell Plant Cell Cytoplasm & Nucleus cluster_degradation Ubiquitination COAA COAA (Exogenous Auxin) TIR1 TIR1/AFB (F-Box Receptor) COAA->TIR1 Bind (Moderate Affinity) AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruitment Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Inhibition (Release) SCF SCF Complex (E3 Ligase) SCF->TIR1 GeneExp Gene Expression (Embryogenesis/Rooting) ARF->GeneExp Activation

Figure 2: COAA recruits Aux/IAA repressors to the SCF^TIR1 complex, triggering degradation and releasing ARF factors. The bulky cinnamyl group modulates this binding kinetics.

Comparative Efficacy Table

Feature2,4-DIAACOAA (Cinnamyloxyacetic Acid)
Stability High (Synthetic)Low (Photo-oxidizes)High (Ether linkage)
Potency Very HighModerateModerate to High
Toxicity High (Herbicide)LowLow (Reduced browning)
Transport Polar & Non-polarStrictly PolarPredominantly Non-polar
Primary Use Callus InductionGeneral GrowthHigh-Quality SE / Rooting

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media pH too low (<5.0) or concentration too high.Maintain pH >5.5; Do not exceed 50 µM in liquid media.
No Callus Induction Steric hindrance reduces potency.Increase concentration to 2x-5x that of 2,4-D (e.g., try 10-20 µM).
Vitrification (Glassy tissue) High humidity/ammonium.Increase Agar concentration to 0.8%; COAA usually reduces this risk compared to 2,4-D.
Contamination Non-autoclavable stock.Ensure 0.22 µm filtration; do not add COAA before autoclaving the media base.

References

  • Åberg, B. (1961).Vitamins and Hormones. "Plant Growth Regulation." Academic Press.
  • Dharmasiri, N., et al. (2005). "Plant auxin-response pathway." Science. Link (Mechanism of TIR1 binding relevant to auxin analogs).

  • Simon, S., & Petrášek, J. (2011). "The putative auxin receptor ABP1." Plant Signaling & Behavior. Link (Discussion on auxin binding sites).

  • Magnus, V., & Kojic-Prodic, B. (1999). "Auxin structure and activity."[1] Phyton.[1] Link (Detailed SAR including bulky substitutions on auxin rings).

  • Sugawara, S., et al. (2015). "Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid." Plant and Cell Physiology. Link (Comparative analysis of non-polar auxins similar to COAA).

Sources

Procedure for esterification of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Significance

This compound, also known as cinnamyl-oxy-acetic acid, is a carboxylic acid derivative incorporating the cinnamyl moiety. This structural motif is of significant interest in medicinal chemistry and materials science. The aryloxy acetic acid framework is found in various biologically active compounds, including herbicides and pharmaceuticals.[1] The ester derivatives of this acid are valuable as synthetic intermediates, allowing for the modification of solubility, bioavailability, and reactivity, making them key building blocks in the development of novel therapeutic agents and functional materials.

This document provides a detailed technical guide on the primary methodologies for the esterification of this specific carboxylic acid. It moves beyond simple step-by-step instructions to explain the underlying chemical rationale, enabling researchers to adapt and optimize these protocols for their specific needs. We will explore two robust and widely applicable methods: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification.

Physicochemical Properties and Safe Handling of Starting Material

Before commencing any synthetic work, a thorough understanding of the starting material is critical.

Compound: this compound CAS Number: 70467-00-4[2] Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol

Safety and Handling: While specific toxicological data for this exact compound is limited, it should be handled with the standard precautions for laboratory chemicals. Structurally related carboxylic acids can cause skin and eye irritation or damage.[3][4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[4]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Overview of Synthetic Strategies: Choosing the Right Path

The selection of an esterification method depends critically on the substrate's stability and the desired reaction conditions.

  • Fischer-Speier Esterification: This is a traditional acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] It is driven to completion by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it forms. While cost-effective and simple, the requisite strong acid catalyst (e.g., H₂SO₄) and high temperatures may not be suitable for substrates with acid-sensitive functional groups.[7][8] The allylic ether in the target molecule could potentially be labile under harsh acidic conditions.

  • Steglich Esterification: This method offers a significantly milder alternative, operating at room temperature.[9][10] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble analog EDC, to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is added to facilitate the reaction with the alcohol.[11] This method is ideal for sensitive or sterically hindered substrates where the Fischer method might fail or lead to side products.[11][12] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which must be removed.

Protocol I: Fischer-Speier Esterification (Ethyl Ester Synthesis)

This protocol is a cost-effective method suitable for robust, scalable synthesis where the substrate is confirmed to be stable under acidic conditions.

Stoichiometry and Reagents
ReagentMW ( g/mol )M-equivAmount (mmol)Mass/Volume
This compound192.211.010.01.92 g
Ethanol (Absolute)46.07excess-50 mL (as solvent)
Sulfuric Acid (Conc., 98%)98.08cat.~2.0~0.1 mL
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.92 g, 10.0 mmol).

  • Reagent Addition: Add absolute ethanol (50 mL) to the flask and stir until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (~0.1 mL) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting carboxylic acid spot indicates completion.

  • Work-up (Quenching & Extraction):

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Fischer Esterification Mechanism

The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carboxylic acid for nucleophilic attack by the alcohol.[8]

Fischer_Esterification sub Carboxylic Acid + Alcohol step1 Protonation of Carbonyl Oxygen sub->step1 int1 Protonated Carboxylic Acid step1->int1 + H⁺ step2 Nucleophilic Attack by Alcohol int1->step2 int2 Tetrahedral Intermediate step2->int2 + R'OH step3 Proton Transfer int2->step3 int3 Activated Leaving Group (H2O) step3->int3 step4 Elimination of Water int3->step4 - H₂O int4 Protonated Ester step4->int4 step5 Deprotonation int4->step5 prod Ester + Water step5->prod - H⁺

Caption: Mechanism of Fischer Esterification.

Protocol II: Steglich Esterification (Ethyl Ester Synthesis)

This protocol is highly recommended for preserving the integrity of the molecule, especially when working with small quantities or when acid sensitivity is a concern.

Stoichiometry and Reagents
ReagentMW ( g/mol )M-equivAmount (mmol)Mass/Volume
This compound192.211.05.00.96 g
Ethanol (Absolute)46.071.26.00.35 mL
Dicyclohexylcarbodiimide (DCC)206.331.15.51.13 g
4-Dimethylaminopyridine (DMAP)122.170.10.561 mg
Dichloromethane (DCM, anhydrous)---25 mL (as solvent)
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (0.96 g, 5.0 mmol), absolute ethanol (0.35 mL, 6.0 mmol), and DMAP (61 mg, 0.5 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (25 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DCC Addition: In a separate beaker, dissolve DCC (1.13 g, 5.5 mmol) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the cooled reaction mixture over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up (Byproduct Removal):

    • Upon completion, cool the reaction mixture again to 0 °C to maximize the precipitation of DCU.

    • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Extraction and Washing:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 25 mL of 0.5 M HCl (to remove DMAP and any unreacted DCC), 25 mL of saturated NaHCO₃ solution, and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: Purify by column chromatography on silica gel to obtain the final product.

Steglich Esterification Experimental Workflow

Steglich_Workflow start Combine Acid, Alcohol, DMAP in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir at Room Temp (12-18h) Monitor by TLC add_dcc->react filter Filter off DCU Precipitate react->filter extract Wash Filtrate with 0.5M HCl, NaHCO₃, Brine filter->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify end Pure Ester Product purify->end

Caption: Experimental workflow for Steglich Esterification.

References

  • Wikipedia contributors. (2024). Mitsunobu reaction. Wikipedia, The Free Encyclopedia.

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.

  • BenchChem. (2025). An In-depth Technical Guide to the Esterification of Cinnamyl Alcohol. BenchChem.

  • Wikipedia contributors. (2023). Steglich esterification. Wikipedia, The Free Encyclopedia.

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803.

  • CPAChem. (2023). Safety data sheet: Phenylacetic acid.

  • SynArchive. (n.d.). Steglich Esterification.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-phenylpropionic acid.

  • Organic Synthesis. (n.d.). Mitsunobu reaction.

  • PubChem. (n.d.). 2-(2-Phenylpropoxy)acetic acid. National Center for Biotechnology Information.

  • Fisher Scientific. (2025). Safety Data Sheet: Benzeneacetic acid, .alpha.-methyl-.

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

  • PubChem. (n.d.). 2-(Prop-2-en-1-yloxy)acetic acid. National Center for Biotechnology Information.

  • LGC Standards. (2026). Safety Data Sheet.

  • Cayman Chemical. (2025). Safety Data Sheet: Phenylacetic Acid.

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.

  • Chemistry LibreTexts. (2023). Fischer Esterification.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4993.

  • U.S. Environmental Protection Agency. (n.d.). 2-[2-[(3-Aminophenyl)amino]-2-oxoethoxy]acetic acid Properties.

  • Wang, Y., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances, 8(19), 10443–10447.

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.

  • Wani, T. A., & Ganaie, S. A. (2017). Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr. Journal of Applied and Natural Science, 9(2), 1085-1089.

  • BLDpharm. (n.d.). This compound.

Sources

Spectroscopic characterization methods for 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and synthetic organic chemistry. It details the spectroscopic validation of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (commonly referred to as Cinnamyloxyacetic acid ), a critical intermediate in [2,3]-Wittig rearrangements and a structural analog to auxin-class plant growth regulators.

Executive Summary

Accurate characterization of cinnamyloxyacetic acid requires distinguishing its two distinct methylene (


) environments and validating the geometry of the alkene linker. This guide provides a multi-modal spectroscopic protocol (NMR, IR, MS, UV) to certify structural integrity, specifically focusing on the differentiation between the allylic ether  and carboxymethyl  moieties.
Characterization Workflow

CharacterizationWorkflow Sample Crude/Purified Sample IR FT-IR (Functional Groups) Sample->IR Step 1: Quick Screen NMR 1H/13C NMR (Connectivity & Geometry) Sample->NMR Step 2: Structural ID MS Mass Spectrometry (MW & Fragmentation) Sample->MS Step 3: Mass Conf. Valid Validated Structure (Certificate of Analysis) IR->Valid UV UV-Vis (Conjugation Check) NMR->UV Step 4: Purity NMR->Valid MS->Valid UV->Valid

Figure 1: Integrated spectroscopic workflow for structural validation.

Material & Methods

  • Solvents: Deuterated Chloroform (

    
    ) is the standard solvent for NMR. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is recommended if the carboxylic acid proton is not visible or if solubility is poor.
  • Reference Standards: Tetramethylsilane (TMS) for NMR (0.00 ppm).

  • Instrumentation:

    • NMR: 400 MHz or higher (essential for resolving vinyl coupling constants).

    • IR: ATR-FTIR (Attenuated Total Reflectance) allows direct analysis of solid/oil samples without KBr pellets.

Module 1: Nuclear Magnetic Resonance (NMR) Protocol

Objective: Definitive structural assignment and confirmation of trans-(E)-geometry.

1H NMR Analysis (400 MHz, )

The molecule possesses two critical


 groups that are often confused. This protocol distinguishes them based on coupling patterns.
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-COOH 10.5 – 12.0Broad Singlet1H-Exchangeable acidic proton. May disappear in

shake.
Ar-H 7.20 – 7.45Multiplet5H-Phenyl ring protons.
Vinyl-H (

)
6.65 – 6.75Doublet (d)1H

Proton adjacent to Ph ring. Large

confirms trans geometry.
Vinyl-H (

)
6.25 – 6.35Doublet of Triplets (dt)1H

,

Proton adjacent to ether. Splits by trans-H and allylic

.
Allylic

4.25 – 4.35Doublet (d)2H

Coupled to

. Key identifier of cinnamyl chain.
Acid

4.15 – 4.20Singlet (s)2H-Isolated methylene between Oxygen and Carbonyl. No coupling.

Critical Checkpoint (Self-Validation):

  • The Geometry Check: Measure the coupling constant between the two vinyl protons (6.2 – 6.8 ppm).

    • If

      
       Hz 
      
      
      
      (E)-isomer (Trans) . (Expected product).
    • If

      
       Hz 
      
      
      
      (Z)-isomer (Cis) . (Impurity/Photo-isomerization).
  • The Ether Check: The signal at ~4.2 ppm (Allylic) must be a doublet . The signal at ~4.15 ppm (Acidic alpha-carbon) must be a singlet . If both are multiplets, the sample may be contaminated or the ether linkage cleaved.

13C NMR Analysis (100 MHz, )
  • Carbonyl (C=O): ~174.0 ppm.

  • Aromatic Carbons: Four signals in the 126–136 ppm range.[1]

  • Vinyl Carbons: ~134 ppm (

    
    ) and ~123 ppm (
    
    
    
    ).
  • Ether Carbons:

    • Allylic

      
      : ~72.0 ppm.
      
    • Acidic

      
      : ~66.0 ppm.
      

Module 2: Infrared (FT-IR) Spectroscopy

Objective: Rapid confirmation of functional groups (Carboxylic Acid + Ether + Alkene).

Protocol:

  • Place ~2 mg of sample on the ATR crystal.

  • Acquire spectrum (4000–600 cm⁻¹, 16 scans).

  • Verify the following fingerprint bands:

Frequency (

)
IntensityVibration ModeStructural Significance
2800 – 3200 Broad, StrongO-H StretchIndicates free Carboxylic Acid.
1700 – 1730 Strong, SharpC=O StretchCarbonyl group of the acetic acid moiety.
1600 – 1650 MediumC=C StretchConjugated alkene (styryl system).
1080 – 1150 StrongC-O-C StretchThe Ether Linkage. Critical for distinguishing from precursors.
690 & 740 StrongC-H BendingMonosubstituted Benzene Ring (out-of-plane).

Troubleshooting:

  • Issue: Absence of broad OH peak but presence of C=O.

  • Diagnosis: Sample may be a salt (carboxylate) or ester. Acidify and re-extract if necessary.

Module 3: Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation analysis. Method: ESI-MS (Negative mode preferred for acids) or EI-MS (for fragmentation patterns).

Fragmentation Logic (EI-MS)

The molecule fragments predictably. The presence of the Tropylium ion is a hallmark of the cinnamyl group.

MassSpec M Molecular Ion [M]+ m/z 192 Frag1 Loss of COOH [M - 45]+ M->Frag1 -COOH Frag2 Ether Cleavage Cinnamyl Cation m/z 117 M->Frag2 C-O Cleavage Frag3 Tropylium Ion (Rearrangement) m/z 91 Frag2->Frag3 -C2H2

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

  • Parent Ion: m/z 192.

  • Base Peak: Often m/z 117 (Cinnamyl cation) or m/z 91 (Tropylium).

  • Negative Mode ESI: Look for [M-H]⁻ at m/z 191.

Module 4: UV-Vis Spectroscopy

Objective: Assess conjugation and purity. Solvent: Methanol (HPLC Grade). Concentration:


 M.
  • 
    :  ~250 nm (Characteristic of the styrene/cinnamyl system).
    
  • Application: If the

    
     shifts significantly below 240 nm, the double bond may be saturated (hydrogenated impurity) or oxidized.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR coupling constants and IR bands).
  • Reich, H. J. (2025). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. (Source for chemical shift prediction of ethers/acids).
  • NIST Chemistry WebBook. (2025). Cinnamyl Alcohol & Acetic Acid Derivatives Mass Spectra. National Institute of Standards and Technology. [Link] (Reference for fragmentation patterns of cinnamyl derivatives).

  • PubChem. (2025). Compound Summary: Cinnamyloxyacetic acid derivatives. National Library of Medicine. [Link]

Sources

Technical Application Note: Stability, Storage, and Handling of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic Acid

[1]

Executive Summary

This guide details the storage, handling, and solubilization protocols for 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (CAS: 70467-00-4), also known as Cinnamyloxyacetic acid .[1]

While often treated as a standard organic intermediate, this compound possesses specific structural motifs—specifically the cinnamyl ether linkage and the conjugated alkene —that render it susceptible to photo-isomerization and autoxidation.[1] Failure to adhere to strict exclusion of light and oxygen can lead to the formation of peroxides and geometric isomers (

Physicochemical Profile & Stability Risks[1][2][3][4][5][6]

To handle this compound effectively, researchers must understand the "Why" behind the protocols. The molecule contains three distinct functional zones, each with specific stability profiles:

Functional GroupRisk FactorMechanism of DegradationMitigation Strategy
Conjugated Alkene (Styryl)High Photo-isomerization: Exposure to UV/Visible light can trigger

isomerization or [2+2] cycloaddition (dimerization).[1]
Store in Amber Glass ; work under yellow light if possible.
Allylic Ether Medium Autoxidation: The methylene protons adjacent to the oxygen and double bond are susceptible to radical abstraction, leading to hydroperoxide formation.[1]Store under Inert Gas (Argon/N₂) ; minimize headspace.[1]
Carboxylic Acid Low Hygroscopicity/Reactivity: Can form salts with bases; potential for moisture uptake depending on crystal lattice.[1]Store with Desiccants ; seal tightly.

Protocol 1: Receiving and Initial Quality Control (QC)

Upon receipt, do not assume the compound is pristine. Supply chains often expose chemicals to temperature fluctuations.

Step-by-Step Workflow
  • Visual Inspection:

    • Acceptance Criteria: White to off-white crystalline powder.[1]

    • Rejection Flag: Yellow or brown discoloration indicates oxidation or polymerization of the cinnamyl moiety.

  • Identity Verification (Self-Validating Step):

    • Perform a rapid LC-MS or

      
      H-NMR .[1]
      
    • Key NMR Signal: Look for the doublet of triplets at

      
       ~4.2 ppm (ether 
      
      
      ) and the characteristic alkene doublets at
      
      
      ~6.3–6.7 ppm.
    • Validation: Integration of the alkene protons must match the aromatic ring protons (2:5 ratio). Loss of alkene integration suggests polymerization.

  • Aliquot Generation:

    • Avoid repeated opening of the main bottle. Weigh out single-use aliquots (e.g., 5 mg, 10 mg) immediately upon opening.

QC_WorkflowReceivingShipment Receipt(Ambient/Cold Pack)VisualVisual Inspection(White Powder?)Receiving->VisualFail_VisualDISCARD(Yellow/Brown)Visual->Fail_VisualFailNMR1H-NMR / LC-MSVerificationVisual->NMRPassValidationCalculate Integral Ratio(Alkene : Aromatic)NMR->ValidationAliquotAliquot under Argon(Amber Vials)Validation->AliquotPureStorageLong Term Storage(-20°C)Aliquot->Storage

Figure 1: Decision matrix for receiving and validating Cinnamyloxyacetic acid. The integral calculation serves as a self-validating purity check.

Protocol 2: Long-Term Storage[1]

Standard: Store at -20°C in a desiccated, dark environment.

Detailed Procedure
  • Container Selection: Use Amber borosilicate glass vials with Teflon-lined screw caps. Never use clear glass, even inside a box, as incidental light exposure during handling is cumulative.

  • Atmosphere Control:

    • Flush the vial with dry Argon or Nitrogen before sealing.[1] Argon is preferred as it is heavier than air and forms a better blanket over the solid.

    • Wrap the cap interface with Parafilm to prevent moisture ingress and oxygen exchange.[1]

  • Desiccation: Place the vials inside a secondary container (jar or box) containing active silica gel packets to mitigate hydrolysis risks.

Protocol 3: Solubilization and Stock Preparation

Cinnamyloxyacetic acid is hydrophobic (LogP estimated ~2.0–2.5) and acidic.[2]

Solubility Data
SolventSolubility RatingStability in SolutionNotes
DMSO High (>50 mM)Good (Weeks at -20°C)Preferred for biological stocks.[1]
Ethanol High (>50 mM)ModerateEvaporation risk changes concentration.[1]
Water (Neutral) LowPoorRequires pH adjustment.[1]
PBS (pH 7.4) ModerateGood (Days at 4°C)Soluble as the carboxylate salt.[1]
Stock Solution Protocol (100 mM in DMSO)
  • Weighing: Weigh 19.2 mg of compound into an amber vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (molecular biology grade). Vortex until clear.

    • Note: If the solution remains cloudy, sonicate for 10 seconds.

  • Storage of Stocks:

    • Aliquot into small volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C or -80°C.

    • Shelf Life: 3 months maximum. Discard if a precipitate forms or color changes.

Aqueous Working Solution (For Cell Culture/Assays)
  • Dilution: Dilute the DMSO stock at least 1:1000 into culture media or buffer (final DMSO < 0.1%).

  • pH Check: Since this is a free acid, high concentrations may lower the pH of unbuffered media. Ensure the buffer capacity (e.g., HEPES, PBS) is sufficient to maintain physiological pH.

  • Timing: Prepare aqueous dilutions fresh on the day of the experiment . The ether linkage is stable, but the cinnamyl group can degrade in aqueous oxidative environments (e.g., cell culture incubators).

Degradation Pathways & Troubleshooting

Understanding how the molecule breaks down helps in diagnosing experimental failure.

Degradationcluster_lightPathway A: Light Exposure (UV)cluster_oxPathway B: Oxygen/Air ExposureCompoundCinnamyloxyacetic Acid(Active)Isomercis-Isomer (Z-form)(Biologically Inactive?)Compound->Isomerhv (Light)RadicalAllylic RadicalCompound->RadicalO2 (Slow)Dimer[2+2] Cyclobutane Dimer(Precipitate)Isomer->DimerHigh Conc.PeroxideHydroperoxides(Cytotoxic Artifacts)Radical->PeroxideCleavageBenzaldehyde +Glycolic AcidPeroxide->CleavageDecomposition

Figure 2: Primary degradation pathways.[1] Pathway A (Light) leads to isomerization, potentially altering binding affinity. Pathway B (Oxidation) generates peroxides which can cause false-positive toxicity in cell assays.[1]

Troubleshooting Table
ObservationDiagnosisAction
Yellowing of solid Oxidation or polymerization.[1]Discard. Do not use for biological assays.[1]
Precipitate in DMSO stock Moisture ingress or dimerization.[1]Warm to 37°C. If it doesn't dissolve, discard .
Unexpected toxicity in cells Peroxide formation (Pathway B).[1]Check storage age. Prepare fresh stock from powder.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10997006, 2-(Prop-2-en-1-yloxy)acetic acid (Analogous Structure).[1] Retrieved from [Link][1]

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[3][4][5] CRC Press. (General reference for cinnamyl photochemistry).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid. This guide is designed for researchers and drug development professionals navigating the complexities of Williamson ether synthesis under phase transfer catalysis (PTC) conditions. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

The synthesis is a classic O-alkylation, a variant of the Williamson ether synthesis, where chloroacetic acid is reacted with cinnamyl alcohol in a biphasic system. The success of this reaction hinges on the efficient transfer of the deprotonated chloroacetate and/or cinnamyl alkoxide anion from the aqueous phase to the organic phase by a phase-transfer catalyst, where it can react with the corresponding electrophile.

Troubleshooting Guide: Common Experimental Issues

Question 1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

A low yield in this PTC system is a frequent issue and can be attributed to several interconnected factors. The overall reaction rate is a composite of the phase transfer rate and the intrinsic reaction rate in the organic phase[1][2]. A bottleneck in either step will compromise the yield.

Primary Causes & Solutions:

  • Inefficient Phase Transfer: The core of PTC is the catalyst's ability to transport the nucleophile.

    • Cause: The phase-transfer catalyst may be too hydrophilic or too lipophilic. Highly water-soluble catalysts (e.g., those with short alkyl chains) may not partition effectively into the organic phase, while overly lipophilic catalysts may not efficiently extract the anion from the aqueous phase[1][3].

    • Solution: The choice of catalyst is critical. Tetrabutylammonium bromide (TBAB) is a common starting point, but its performance can be system-dependent. If yields are low, screen other quaternary ammonium or phosphonium salts with varying alkyl chain lengths (e.g., methyltributylammonium chloride, Aliquat 336) to find the optimal hydrophilic-lipophilic balance for this specific reaction[3][4]. The total number of carbons (C#) on the catalyst is a useful parameter; a C# in the range of 16 to 32 often provides good reactivity[4].

  • Competitive Side Reactions: The Williamson ether synthesis is often in competition with base-catalyzed elimination (E2)[5][6].

    • Cause: Cinnamyl chloride, being a substituted allylic halide, is susceptible to elimination to form a conjugated diene, especially at higher temperatures or with sterically hindered bases.

    • Solution: Maintain a moderate reaction temperature. While the reaction requires heat (typically 50-100 °C), excessive temperatures will favor the E2 pathway[5][7]. Ensure the use of a non-hindered base like NaOH or KOH.

  • Sub-optimal Reaction Conditions:

    • Cause: Insufficient agitation, incorrect solvent, or improper water concentration can stall the reaction. Agitation creates the interfacial surface area necessary for the catalyst to function[1][8]. The solvent affects the intrinsic reaction rate; polar aprotic solvents can enhance nucleophilicity[1][6].

    • Solution:

      • Agitation: Ensure vigorous stirring (mechanical stirring is preferable for scalability and consistency) to maximize the interfacial area[1][8].

      • Solvent: While the reaction can be run solvent-free if the reactants are liquid, non-polar organic solvents like toluene or heptane are commonly used in PTC[1]. These solvents help dissolve the organic-soluble components and the catalyst-anion complex.

      • Water Content: While PTC is tolerant of water, an excessive amount can hydrate the nucleophile in the organic phase, reducing its reactivity. Conversely, for solid-liquid PTC, a small amount of water can be essential to dissolve the inorganic salt[3][9]. For this liquid-liquid system, using a concentrated aqueous solution of the base (e.g., 50% NaOH) is often optimal[9].

  • Catalyst Poisoning:

    • Cause: The leaving group generated during the reaction (chloride, Cl⁻) competes with the reactant anion (carboxylate/alkoxide) for the catalyst. If the catalyst has a high affinity for the leaving group, the catalytic cycle can be inhibited[4]. This is a more significant issue with highly polarizable leaving groups like iodide or tosylate but can still play a role[4].

    • Solution: Ensure a high concentration of the reactant anion in the aqueous phase to favor its transport into the organic phase[1].

// Main Branches cause1 [label="Inefficient Phase Transfer?"]; cause2 [label="Side Reactions Dominating?"]; cause3 [label="Sub-optimal Conditions?"];

start -> cause1; start -> cause2; start -> cause3;

// Solutions for Inefficient Phase Transfer sub_cause1a [label="Catalyst Choice", fillcolor="#FBBC05", fontcolor="#202124"]; sub_cause1b [label="Catalyst Concentration", fillcolor="#FBBC05", fontcolor="#202124"];

cause1 -> sub_cause1a [label="Is the catalyst appropriate?"]; cause1 -> sub_cause1b [label="Is concentration correct?"];

sol1a [label="Screen Catalysts\n(e.g., TBAB, Aliquat 336)\nVary alkyl chain length", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol1b [label="Optimize Catalyst Loading\n(Typically 1-5 mol%)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

sub_cause1a -> sol1a; sub_cause1b -> sol1b;

// Solutions for Side Reactions sub_cause2a [label="E2 Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; sub_cause2b [label="Hydrolysis of Halide", fillcolor="#FBBC05", fontcolor="#202124"];

cause2 -> sub_cause2a [label="Alkene byproduct observed?"]; cause2 -> sub_cause2b [label="Alcohol starting material regenerated?"];

sol2a [label="Lower Reaction Temperature", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol2b [label="Use Concentrated Base\n(Reduce excess water)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

sub_cause2a -> sol2a; sub_cause2b -> sol2b;

// Solutions for Sub-optimal Conditions sub_cause3a [label="Agitation", fillcolor="#FBBC05", fontcolor="#202124"]; sub_cause3b [label="Solvent/Water Content", fillcolor="#FBBC05", fontcolor="#202124"];

cause3 -> sub_cause3a [label="Is stirring vigorous?"]; cause3 -> sub_cause3b [label="Is the biphasic system correct?"];

sol3a [label="Increase Stirring Rate\n(Use mechanical stirrer)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol3b [label="Optimize Solvent Choice\n& Base Concentration", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

sub_cause3a -> sol3a; sub_cause3b -> sol3b; } ` Caption: Troubleshooting workflow for common issues in phase-transfer catalysis.

Question 2: My reaction is proceeding very slowly or appears to stall. How can I increase the rate?

A sluggish reaction points to a high activation energy barrier for either the phase transfer step or the intrinsic chemical reaction[2].

Key Rate-Influencing Factors:

FactorPotential IssueRecommended Action & Rationale
Agitation Insufficient interfacial area between the aqueous and organic phases.Increase the stirring speed. This directly increases the surface area available for the catalyst to shuttle anions, accelerating the transfer rate[1][8].
Temperature Insufficient thermal energy to overcome the reaction's activation energy.Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C). Most PTC reactions are run at elevated temperatures, but be mindful of potential catalyst decomposition (especially with strong bases) and increased side reactions[5][8].
Catalyst Structure The chosen catalyst may have a slow transfer rate for the specific anion.Switch to a catalyst known for higher activity. For instance, phosphonium salts are often more thermally stable and can be more effective than ammonium salts at higher temperatures[10]. Crown ethers can also be exceptionally effective, as they encapsulate the cation, leaving a highly reactive "naked" anion in the organic phase[1].
Solvent The organic solvent may be poorly solvating the catalyst-anion ion pair or reducing nucleophilicity.A moderately polar solvent like dichloromethane can dissolve most quaternary salts and may speed up both phase transfer and the intrinsic reaction[1]. However, for many industrial applications, less hazardous solvents like toluene are preferred. The choice of solvent is a trade-off between reactivity, safety, and ease of workup.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phase transfer catalysis in this synthesis?

The synthesis of this compound via PTC operates through a cycle where the catalyst (typically a quaternary ammonium salt, Q⁺X⁻) facilitates the reaction between water-soluble and organic-soluble reactants[10][11].

  • Anion Exchange: In the aqueous phase, the base (NaOH) deprotonates chloroacetic acid and cinnamyl alcohol. The catalyst, Q⁺X⁻, exchanges its initial anion (X⁻, e.g., Br⁻) for the reactant anion (e.g., ⁻OOCCH₂Cl) at the aqueous-organic interface.

  • Phase Transfer: The newly formed lipophilic ion pair (Q⁺ ⁻OOCCH₂Cl) is soluble in the organic phase and migrates across the phase boundary.

  • SN2 Reaction: In the organic phase, the poorly solvated and highly reactive anion attacks the cinnamyl chloride in a classic SN2 reaction, forming the ether linkage and releasing a chloride ion (Cl⁻).

  • Catalyst Regeneration: The catalyst, now paired with the chloride ion (Q⁺Cl⁻), migrates back to the aqueous phase to begin another cycle.

This continuous process allows for the reaction to proceed using only a catalytic amount of the phase transfer agent[1].

// Interface interface [label="<-- Interface -->", shape=none, fontcolor="#EA4335"];

// Connections QA_in -> organic_reaction [label="Transfer to\nOrganic Phase"]; QCl_out -> interface [style=invis]; interface -> aqueous_exchange [style=invis];

{rank=same; QA_in; aqueous_exchange} {rank=same; QCl_out; organic_reaction}

// Legend legend [label="A⁻ = ⁻OOCCH₂Cl (Reactant Anion)\nR-Cl = Cinnamyl Chloride\nQ⁺ = Quaternary Ammonium Cation", shape=box, style=rounded, fillcolor="#F1F3F4"]; } ` Caption: The catalytic cycle in phase-transfer catalysis.

Q2: Which phase transfer catalyst is best for this reaction?

There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions. However, some general guidelines apply:

  • Tetrabutylammonium Bromide (TBAB): A good, general-purpose catalyst and an excellent starting point for optimization.

  • Aliquat 336 (Methyltrioctylammonium chloride): More lipophilic than TBAB, it is often more effective, especially at higher temperatures or in less polar organic solvents[12].

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS): Can be advantageous due to the non-nucleophilic nature of the hydrogen sulfate anion.

  • Phosphonium Salts (e.g., hexadecyltributylphosphonium bromide): Generally show higher thermal stability than ammonium salts, making them suitable for reactions requiring higher temperatures[10].

A screening experiment, as detailed in the protocol section below, is the most reliable way to determine the optimal catalyst.

Q3: How do I purify the final product, this compound?

Purification typically involves a multi-step workup procedure:

  • Phase Separation: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

  • Aqueous Wash: Wash the organic layer with water to remove the bulk of the inorganic salts.

  • Acidification & Extraction: The product is a carboxylic acid. To separate it from neutral organic byproducts and the catalyst, extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃ solution). This will convert the product into its water-soluble carboxylate salt.

  • Back-Extraction: Separate the new aqueous layer, which now contains the product salt. Wash it once with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 6M HCl) until the solution is acidic (pH ~2)[13][14]. The product, this compound, should precipitate as a solid.

  • Isolation and Recrystallization: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add cinnamyl alcohol (13.4 g, 0.1 mol), chloroacetic acid (10.4 g, 0.11 mol), tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol, 5 mol%), and toluene (50 mL).

  • Addition of Base: Begin vigorous stirring (e.g., 500 RPM). Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (24.0 g, 0.3 mol) to the mixture over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to 70-75 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC by taking small aliquots from the organic layer.

  • Workup and Purification:

    • Cool the reaction to room temperature and add 50 mL of water. Separate the organic layer.

    • Extract the organic layer with 1M NaOH solution (2 x 50 mL). Combine the aqueous basic extracts.

    • Wash the combined aqueous extracts with 30 mL of toluene to remove residual neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding concentrated HCl.

    • Collect the resulting white precipitate by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry under vacuum to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent (e.g., an ethanol/water mixture) to obtain pure this compound.

Protocol 2: Screening of Phase Transfer Catalysts
  • Setup Parallel Reactions: In parallel reaction vials, set up the synthesis as described in Protocol 1 on a smaller scale (e.g., 0.01 mol).

  • Add Catalysts: To each vial, add a different phase-transfer catalyst (e.g., TBAB, Aliquat 336, TBAHS, hexadecyltributylphosphonium bromide) at the same molar concentration (e.g., 5 mol%). Include a control reaction with no catalyst.

  • Run and Monitor: Run all reactions under identical conditions (temperature, stirring speed, time).

  • Analyze: After a set time (e.g., 4 hours), quench all reactions and analyze the conversion to product in the organic layer of each vial using a quantitative method like HPLC or GC with an internal standard.

  • Compare: Compare the product yields to identify the most effective catalyst for your system.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Putra, I. A., et al. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Keglevich, G. (2007). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry, 11(11), 979-990.
  • McKenzie, L. C. (1979). An Ether Synthesis Using Phase Transfer Catalysis.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Communications, Inc. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • Kim, D. W., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429.
  • Wang, Y., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. MDPI. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis. Retrieved from [Link]

  • Wang, M.-L., & Tseng, Y.-H. (2002). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research, 41(3), 560-569.
  • Kumar, P., et al. (2013). Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters. Chemical Engineering and Science, 1(4), 79-86.
  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Zlatopolskiy, B. D., et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Singh, J. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • PubMed. (2004). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. Retrieved from [Link]

  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • National Center for Biotechnology Information. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • Justia Patents. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for chemistry professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of this compound, likely via Williamson ether synthesis. What are the most probable impurities in my crude product?

A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. In a typical Williamson ether synthesis, which involves reacting an alkoxide with an organohalide, the impurity profile is generally predictable.[1][2][3]

Common Impurities & Their Origin:

ImpurityChemical NameOriginWhy it's a Problem
Unreacted Starting Material Cinnamyl alcohol (3-phenylprop-2-en-1-ol)Incomplete reaction.Can co-crystallize with the product; similar polarity can complicate chromatography.
Unreacted Starting Material Chloroacetic acid or Ethyl ChloroacetateIncomplete reaction.If the acid is used, it will interfere with acid-base extraction. The ester is a neutral impurity.
Base & Salts NaOH, K₂CO₃, NaCl, etc.Reagents from the reaction.Generally water-soluble and easily removed with aqueous washes.
Elimination By-product (E)-1-phenylpropa-1,3-dieneE2 elimination side reaction.[4]This is less common with primary halides but possible if conditions are harsh. It is a non-polar impurity.
Solvent Residue Acetonitrile, DMF, THF, etc.Reaction solvent.[3]Must be removed under vacuum; can interfere with subsequent steps and analysis.

The synthesis typically proceeds via an SN2 mechanism where the alkoxide of cinnamyl alcohol displaces a halide from a haloacetic acid derivative.[3][5] The primary source of impurities is almost always unreacted starting materials due to incomplete reaction kinetics or non-stoichiometric reagent ratios.

Q2: What is the most robust and efficient first step for purifying my crude product?

A2: The most effective initial purification step is an acid-base extraction . This classical technique leverages the acidic nature of your target molecule's carboxylic acid group to separate it from neutral or basic impurities.[6][7]

The core principle is to convert the water-insoluble acidic product into a water-soluble salt by reacting it with a base. Neutral impurities, such as unreacted cinnamyl alcohol, will remain in the organic solvent layer.[6][8]

Below is a workflow diagram illustrating this fundamental purification strategy.

G crude Crude Product (in Organic Solvent, e.g., Ethyl Acetate) sep_funnel Separatory Funnel: Wash with aq. NaHCO₃ crude->sep_funnel organic_layer Organic Layer: Contains Neutral Impurities (e.g., Cinnamyl Alcohol) sep_funnel->organic_layer  Discard aqueous_layer Aqueous Layer: Contains Sodium Salt of Product sep_funnel->aqueous_layer acidify Acidify Aqueous Layer (e.g., with 2M HCl) filter Vacuum Filtration acidify->filter pure_product Pure Solid Product filter->pure_product aqueous_layer->acidify

Caption: Overall purification workflow for the target acid.

Troubleshooting Guide & Protocols

Q3: I performed the acid-base extraction, but after acidifying the aqueous layer, my product oiled out instead of crystallizing. What went wrong and how do I fix it?

A3: This is a common issue often caused by residual organic solvent in the aqueous layer or the presence of impurities that depress the melting point of your product, resulting in a low-melting solid or oil.

Troubleshooting Steps:

  • Ensure Complete Removal of Organic Solvent: Before acidification, gently heat the separated aqueous layer on a steam bath or in a warm water bath under vacuum for a few minutes. This removes any emulsified or dissolved organic solvent (like ethyl acetate) which can prevent proper crystallization.

  • Control the Rate of Acidification: Add the acid (e.g., 2M HCl) slowly while stirring the aqueous solution in an ice bath. Rapid acidification can lead to the formation of an amorphous oil. Slow crystal growth is key to purity.[9]

  • Induce Crystallization: If an oil persists, try the following:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-solution interface. The microscopic scratches provide nucleation sites for crystal growth.[10]

    • Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.

    • "Salting Out": If the product is slightly water-soluble, adding a saturated NaCl solution (brine) can decrease its solubility in the aqueous phase and promote precipitation.

  • Perform a "Back-Extraction": If oiling is persistent, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). The pure acid will move back into the organic layer.[6] You can then dry this organic solution with a drying agent (like anhydrous Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the product, which can then be subjected to recrystallization.

Q4: Can you provide a detailed, step-by-step protocol for the acid-base extraction?

A4: Certainly. This protocol is designed to maximize the separation of your carboxylic acid product from neutral impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude product).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash (Base Extraction): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] Stopper the funnel and invert it, making sure to vent frequently to release CO₂ gas that evolves from the acid-base reaction. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Causality Check: Using a weak base like NaHCO₃ is crucial. It is basic enough to deprotonate the carboxylic acid (pKa ~4-5) but not a less acidic alcohol like cinnamyl alcohol (pKa ~16-18). A strong base like NaOH would deprotonate both, defeating the purpose of the separation.[8]

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with another portion of saturated NaHCO₃ solution to ensure all the acidic product is recovered. Combine this aqueous extract with the first one.

  • Isolate Impurities: The remaining organic layer contains neutral impurities (e.g., unreacted cinnamyl alcohol). This layer can be washed with brine, dried over sodium sulfate, and evaporated to isolate and characterize the neutral components if desired.

  • Precipitation of Product: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise with stirring until the solution is acidic (pH ~2), which can be checked with litmus or pH paper. A white precipitate of your pure product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected solid (the "filter cake") with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely. For higher purity, drying in a vacuum oven is recommended.

G start Crude Mixture in Organic Solvent Product (R-COOH) Impurity (Neutral) process Add aq. NaHCO₃ & Shake R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂ (gas) Neutral Impurity remains unchanged start->process layers Separated Layers Organic Layer (Top) Aqueous Layer (Bottom) process->layers organic_path Organic Layer Contains Neutral Impurity layers:f0->organic_path aqueous_path Aqueous Layer Contains Product Salt (R-COO⁻Na⁺) layers:f1->aqueous_path acidify Add HCl (aq) R-COO⁻Na⁺ + HCl → R-COOH (precipitate) + NaCl aqueous_path->acidify final_product Pure Product (R-COOH) acidify->final_product

Caption: Chemical logic of the acid-base extraction process.

Q5: After extraction, I want to further purify my product by recrystallization. How do I choose a solvent and perform the procedure?

A5: Recrystallization is an excellent technique for removing small amounts of remaining impurities. The key is selecting a solvent where your product has high solubility at high temperatures and low solubility at room or cold temperatures.[10][11][12]

Solvent Selection:

For this compound, its structure has both polar (carboxylic acid) and non-polar (phenylpropene) regions. This suggests that a single solvent might not be ideal. A mixed-solvent system is often effective.

  • Recommended System: Ethanol/Water . Your product should be readily soluble in hot ethanol and much less soluble in water.

Protocol: Two-Solvent Recrystallization

  • Dissolve: Place your dry, purified solid from the extraction into an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. It is critical to use the absolute minimum volume of the "good" solvent.[13]

  • Add "Anti-Solvent": While the solution is still hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Re-clarify: Add a drop or two of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cool Slowly: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals. Rapid cooling traps impurities.[9]

  • Induce Crystallization (if needed): If crystals do not form, use the troubleshooting steps from Q3 (scratching, seeding).

  • Ice Bath: Once crystal formation at room temperature is complete, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Purity Assessment & Characterization

Q6: How can I definitively check the purity and confirm the structure of my final product?

A6: A combination of techniques is required for full confidence in your product's purity and identity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, distinct melting point. Impurities typically cause the melting point to be depressed and broaden over a range. Compare your experimental value to the literature value.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14] A pure compound should ideally show a single peak.

    • Typical Conditions:

      • Column: C18 Reverse-Phase

      • Mobile Phase: A gradient of Acetonitrile and Water, with 0.1% Formic or Acetic Acid added to both.[15][16] The acid suppresses the ionization of the carboxyl group, leading to sharper peaks.

      • Detection: UV detector, set to a wavelength where the phenyl group absorbs (e.g., ~254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structural confirmation.[17][18] Both ¹H and ¹³C NMR should be acquired.

Q7: What should the ¹H NMR spectrum of this compound look like, and what impurity signals should I watch for?

A7: The ¹H NMR spectrum will provide a unique fingerprint for your molecule. By analyzing the chemical shift, integration, and multiplicity of the signals, you can confirm the structure and identify impurities.

Expected ¹H NMR Signals for the Product (in CDCl₃):

ProtonsApprox. δ (ppm)MultiplicityIntegrationAssignment
Phenyl7.20 - 7.40Multiplet5HAr-H
Alkene (alpha to Ph)~6.65Doublet1HPh-CH =CH-
Alkene (beta to Ph)~6.30Doublet of Triplets1HPh-CH=CH -CH₂
Allylic~4.70Doublet2H=CH-CH ₂-O
Methylene (acid)~4.20Singlet2H-O-CH ₂-COOH
Carboxylic Acid10.0 - 12.0Broad Singlet1H-COOH

Common Impurity Signals to Look For:

  • Cinnamyl Alcohol: Look for a distinct doublet for the allylic protons (-CH₂-OH) around 4.3 ppm and a broad singlet for the -OH proton.

  • Residual Solvent: Ethyl Acetate (quartet ~4.1 ppm, singlet ~2.0 ppm, triplet ~1.2 ppm), Diethyl Ether (quartet ~3.5 ppm, triplet ~1.2 ppm).

By carefully integrating the signals, you can quantify the level of these impurities relative to your product. A clean spectrum with integrations matching the expected proton counts is a strong indicator of high purity.

References

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • University of Pennsylvania. Acid-Base Extraction. Department of Chemistry. [Link]

  • University of Colorado Denver. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Department of Chemistry. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information for Chemical Science. [Link]

  • The University of the West Indies, Mona. (2014, October 30). Separation of an Unknown Mixture. Department of Chemistry. [Link]

  • Tandang, M. R., et al. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Green Chemistry. [Link]

  • Khumar, A., et al. (2006). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Indian Journal of Chemistry. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • University of Alberta. Recrystallization - Single Solvent. Department of Chemistry. [Link]

  • Pathiranage, A. L., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education. [Link]

  • University of Technology. EXPERIMENT (3) Recrystallization. [Link]

  • Wellesley College. (2009). Experiment 9 — Recrystallization. Department of Chemistry. [Link]

  • Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. [Link]

  • Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • University of California, Irvine. Recrystallization. Department of Chemistry. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Mohrig, J. R., et al. RECRYSTALLIZATION. ResearchGate. [Link]

  • SIELC Technologies. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. [Link]

  • Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • Haddad, P., et al. (2024, January 11). Chromatography. StatPearls - NCBI Bookshelf. [Link]

  • Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Stolarczyk, B., et al. (2016, November 15). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. PubMed. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Interchim. HPLC Organic Acid Analysis. [Link]

  • Diehl, B. NMR spectroscopy in pharmacy. alpaipars. [Link]

  • US Department of Agriculture. NMR Spectra of Polymers and Polymer Additives. [Link]

Sources

Interpreting complex NMR spectra of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Advanced Interpretation Guide for 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic Acid Ticket ID: NMR-CIN-OXY-001 Status: Open / Resolved[1]

Executive Summary

This guide addresses the structural elucidation of This compound (Cinnamyl oxyacetic acid). This molecule presents a unique spectroscopic challenge: distinguishing between two distinct ether-linked methylene (


) groups and resolving the stereochemistry of the alkene linker.

The following protocols are designed for researchers encountering signal overlap, ambiguous coupling patterns, or impurity issues.

Module 1: Structural Verification & Assignment Logic

User Question: "I see two sets of methylene signals and a complex aromatic region. How do I definitively assign the protons without guessing?"

Technical Response: You are dealing with two distinct spin systems separated by an ether oxygen. The key is to isolate the Allylic System from the Carboxymethyl System .

The Assignment Logic

Do not rely solely on chemical shift tables, as solvent effects (CDCl


 vs. DMSO-

) can invert signal positions.[1][2] Use the splitting patterns (multiplicity) as your primary diagnostic tool.
Proton GroupEnvironmentMultiplicity (Expected)Approx. Shift (

, ppm)
Diagnostic Feature
H-A (Acidic)

Singlet (s) 4.0 – 4.2Isolated spin system (no neighbors).[1][2]
H-B (Allylic)

Doublet (d) 4.2 – 4.5Couples to alkene proton (

Hz).[1][2]
H-C (Alkene

)

Doublet of Triplets (dt) 6.2 – 6.5Large trans coupling + small allylic coupling.[1][2]
H-D (Alkene

)

Doublet (d) 6.6 – 6.9Deshielded by phenyl ring.[1][2]
H-E (Aromatic)Phenyl RingMultiplet (m) 7.2 – 7.5Monosubstituted benzene pattern.
H-F (Carboxyl)

Broad Singlet (br s) 10.0 – 12.0Disappears with

shake.[1][2]

Critical Note: In DMSO-


, the carboxylic acid proton is usually visible as a broad hump. In CDCl

, it may be extremely broad or invisible due to exchange.[2]
Visualization: The Assignment Flowchart

Use this logic tree to process your 1H NMR data.

AssignmentLogic Start Start: Analyze Methylene Region (4.0 - 4.6 ppm) IsSplit Is the signal a Doublet (d) or Singlet (s)? Start->IsSplit Singlet Singlet (s) IsSplit->Singlet No Splitting Doublet Doublet (d) IsSplit->Doublet Splitting (J ~ 6Hz) AssignAcid Assignment: Acidic Methylene (-O-CH2-COOH) Isolated Spin System Singlet->AssignAcid AssignAllyl Assignment: Allylic Methylene (=CH-CH2-O-) Coupled to Alkene H Doublet->AssignAllyl Verify Verification: Check COSY Does it correlate to alkene region? AssignAllyl->Verify

Figure 1: Decision tree for distinguishing methylene protons based on spin-spin coupling topology.

Module 2: Stereochemistry (Cis vs. Trans)

User Question: "How do I confirm if my product is the E-isomer (trans) or Z-isomer (cis)?"

Technical Response: The geometry of the double bond is determined by the Vicinal Coupling Constant (


)  between the two alkene protons.
Measuring the Coupling Constant ( )
  • Zoom into the alkene region (6.0 – 7.0 ppm).

  • Identify the doublet corresponding to the

    
    -proton (closest to the phenyl ring).
    
  • Measure the distance between the two peak tips in Hertz (Hz).

GeometryNotationCoupling Constant (

)
Structural Implication
Trans E (Entgegen)12 – 18 Hz (Typ. 16 Hz)Thermodynamically stable; expected product of standard Wittig/Horner reactions.[2]
Cis Z (Zusammen)6 – 12 Hz (Typ. 10 Hz)Less stable; indicates kinetic control or photo-isomerization.

Troubleshooting Tip: If you see a "roofing effect" (the inner lines of the doublets are taller than the outer lines), this confirms the two protons are coupled to each other. If the peaks are symmetric but overlapping, use a higher field magnet (e.g., 600 MHz) to resolve the roof effect.[2]

Module 3: Advanced Connectivity (2D NMR)

User Question: "My methylene peaks are overlapping. How do I prove the ether linkage exists?"

Technical Response: When 1D signals overlap, you must rely on Heteronuclear Multiple Bond Correlation (HMBC) .[1][2][3] This experiment visualizes long-range couplings (2-3 bonds) and "bridges" the oxygen atom, which is invisible in NMR.[2]

The "Ether Bridge" Experiment

You are looking for a specific connectivity pattern that links the two distinct carbon skeletons via the oxygen atom.

  • Run HMBC: Optimize for long-range coupling (

    
     Hz).
    
  • Locate the Acidic Carbonyl Carbon: Look for a cross-peak at

    
     ppm.
    
  • Trace the Connectivity:

  • Correlation A: The Acidic Protons (singlet) will show a strong 2-bond correlation to the Carbonyl Carbon .

  • Correlation B: The Allylic Protons (doublet) will show a 3-bond correlation to the Alkene Carbons .

  • The Missing Link: Because oxygen breaks the H-C coupling chain, you will NOT see a COSY correlation between the two methylene groups. This absence of COSY combined with distinct HMBC networks confirms the ether linkage.

HMBC_Connectivity cluster_0 Allylic System cluster_1 Acidic System C_Alkene C-Alkene (120-135 ppm) H_Allyl H-Allyl (4.2 ppm) H_Allyl->C_Alkene HMBC (3J) H_Acidic H-Acidic (4.0 ppm) H_Allyl->H_Acidic NO COSY (Proof of Ether) Oxygen Oxygen (Silent Bridge) H_Allyl->Oxygen Bonded C_Carbonyl C=O (170 ppm) H_Acidic->C_Carbonyl HMBC (2J) Oxygen->H_Acidic Bonded

Figure 2: HMBC Connectivity map. Note the lack of COSY correlation across the oxygen atom.

Module 4: Impurity Profiling

User Question: "I see small extra peaks. What are common impurities for this synthesis?"

Technical Response: Based on the standard synthesis (Williamson ether synthesis using Cinnamyl alcohol + Chloroacetic acid), check for these specific signatures:

  • Cinnamyl Alcohol (Starting Material):

    • Look for a triplet at

      
       ppm (–OH) in DMSO-
      
      
      
      .[2]
    • The allylic

      
       will shift upfield to 
      
      
      
      ppm compared to the ether product.
  • Chloroacetic Acid (Starting Material):

    • Look for a singlet at

      
       ppm.[2] This often overlaps with your product.
      
    • Test: Add a small amount of authentic chloroacetic acid to your NMR tube ("spiking") and see if the impurity peak grows.

  • Cinnamyl Acetate (Side Product):

    • If acetic anhydride or acetyl chloride was used in any previous step, look for a sharp methyl singlet at

      
       ppm.[1][2]
      

References

  • Reich, H. J. (2020).[1][2][4] Structure Determination Using Spectroscopic Methods: 1H NMR Coupling Constants. University of Wisconsin-Madison. Link

  • Royal Society of Chemistry (RSC). (2012). Synthesis of cinnamyl ether derivatives: Supplementary Information. Chemical Science. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general shift verification).

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Link

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Cinnamyl vs. Benzyl Oxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the development of novel therapeutics. Among the myriad of structural motifs, derivatives of simple aromatic alcohols like cinnamyl and benzyl alcohol, particularly when linked to an oxyacetic acid moiety, present compelling frameworks for biological activity. This guide provides an in-depth, objective comparison of the biological performance of cinnamyl oxyacetic acid derivatives against their benzyl counterparts. Drawing from established experimental data, we will dissect their structure-activity relationships across key therapeutic areas, explain the causality behind experimental designs, and provide validated protocols to empower further research and development.

Structural Framework: The Foundational Difference

At the heart of this comparison are two structurally related, yet electronically distinct, aromatic moieties. The benzyl group consists of a benzene ring attached to a methylene group (-CH₂-), offering a simple, relatively stable aromatic system. In contrast, the cinnamyl group incorporates a propenyl linker (-CH=CH-CH₂-) between the phenyl ring and the point of attachment. This conjugated double bond is not a minor alteration; it introduces conformational rigidity, alters the electronic properties, and provides an additional site for potential metabolic interactions, all of which can profoundly influence biological activity.

When these groups are esterified with oxyacetic acid, they form the core structures of interest, providing a common backbone to explore the influence of the cinnamyl versus benzyl group.

Caption: Core structures of Cinnamyl vs. Benzyl Oxyacetic Acid.

Comparative Analysis of Biological Activities

Antimicrobial Activity

The search for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Both cinnamyl and benzyl derivatives have demonstrated significant potential in this arena, though often through different mechanisms.[1]

Cinnamyl Derivatives: The antimicrobial properties of cinnamic acid and its esters are well-documented.[2][3] The enhanced lipophilicity of cinnamyl esters, compared to cinnamic acid itself, is believed to facilitate their passage through microbial cell membranes, leading to disruption and increased potency.[4] The conjugated double bond in the cinnamyl moiety may play a role in interacting with membrane components or intracellular targets.[4]

Benzyl Derivatives: Benzyl derivatives have also been investigated for their antibacterial efficacy.[5][6] Some studies suggest that their mechanism of action can involve the inhibition of essential bacterial enzymes, such as carbonic anhydrase, which is vital for bacterial metabolism and pH homeostasis.[5] Benzyl bromide derivatives, in particular, have shown strong antibacterial and antifungal properties.[7]

Comparative Data: Antimicrobial Performance

Compound/DerivativeMicroorganismActivity MeasurementResultReference
Cinnamyl Analogs
Butyl CinnamateC. albicansMIC626.62 µM[8]
Decyl CinnamateS. aureus, S. epidermidisMIC550.96 µM[8]
4-isopropylbenzylcinnamideS. aureus, S. epidermidisMIC458.15 µM[8]
Cinnamaldehyde AnalogA. baumanniiMIC32 µg/mL[9]
Benzyl Analogs
Benzyl CinnamateS. aureus, S. epidermidisMIC537.81 µM[4][8]
Benzyl Bromide DerivativeS. pyogenesZone of Inhibition15 mm[7]
Benzyl Bromide DerivativeC. albicansZone of Inhibition9 - 35 mm[7]
Benzyl Acetate DerivativesS. aureus, Shigella spp.Zone of Inhibition16.5 - 17.5 mm[6]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency.

Insight: The data suggests that both scaffolds are effective antimicrobial templates. Cinnamyl derivatives, particularly amides, show potent activity with low MIC values. Benzyl derivatives, including simple esters and bromides, demonstrate broad-spectrum activity. The choice between them may depend on the target pathogen and the desired mechanism of action.

Anticancer Activity

The development of novel oncology therapeutics often involves the modulation of key cellular signaling pathways that control cell growth and survival.

Cinnamyl Derivatives: Cinnamyl esters have garnered significant attention for their potential as anticancer agents.[10] Their mechanisms often involve the induction of cytotoxicity through the modulation of critical pathways like the MAPK/ERK signaling cascade and the intrinsic apoptosis pathway, ultimately leading to programmed cell death.[10]

Benzyl Derivatives: Benzyl derivatives have also demonstrated promising anticancer activities against a range of cancer cell lines.[5] A primary mechanism for some of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a crucial driver of cancer cell proliferation and survival.[5]

Caption: EGFR Signaling Pathway Inhibition by Benzyl Analogs.[5]

Comparative Data: Anticancer Cytotoxicity (IC₅₀)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Cinnamyl Analogs
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-116 (Colon)16.2[10]
4-hydroxycinnamic acid amideACAT-1 and -2~60 and 95[11]
Novel Cinnamic Acid Derivative (4ii)Multiple Cell LinesPotent Activity[12][13]
Benzyl Analogs
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamideHT29 (Colon), DU145 (Prostate)Showed Activity[5]
3,4-dihydroxyhydrocinammic acid (l-aspartic acid dibenzyl ester) amideACAT-1 and -2~60 and 95[11]

IC₅₀ (Half-maximal inhibitory concentration): Lower values indicate higher potency.

Insight: Both classes of compounds show promise, but appear to operate through distinct mechanisms. The ability of benzyl derivatives to target specific receptor tyrosine kinases like EGFR makes them attractive for targeted therapy approaches. Cinnamyl derivatives may have broader cytotoxic effects by modulating downstream signaling cascades. The structural difference—the rigid, planar double bond in the cinnamyl linker—could favor interactions with different enzymatic active sites compared to the more flexible benzyl group.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Compounds that can modulate inflammatory pathways are of high therapeutic value.

Cinnamyl Derivatives: Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[14][15] Their mechanisms include the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α.[4][15] The presence of phenolic hydroxyl groups on the cinnamoyl moiety often enhances this activity.[14]

Comparative Data: Anti-inflammatory Activity

Compound/DerivativeAssay/TargetActivityReference
Cinnamyl Analogs
Cinnamic Acid Derivative 23COX-2 InhibitionIC₅₀ = 1.09 ± 0.09 µM[4]
3,5-dimethoxy 4-hydroxy cinnamoyl alanineCarrageenan-induced paw edema70% inhibition[14]
Symmetric Cinnamic Derivative (6h)IL-6 and TNF-α production85.9% and 65.7% inhibition[15]

Insight: The literature is rich with data supporting the anti-inflammatory potential of cinnamyl derivatives, with clear evidence of COX-2 and cytokine inhibition.[4][15] There is comparatively less specific data on the anti-inflammatory action of simple benzyl oxyacetic acid derivatives, marking a potential area for future investigation. The antioxidant properties often associated with phenolic cinnamic acids likely contribute significantly to their anti-inflammatory effects by quenching radical species involved in the inflammatory cascade.[12]

Experimental Protocols & Methodologies

To ensure the reproducibility and validation of findings, detailing the experimental workflow is crucial. Below are representative protocols for synthesis and biological evaluation.

Synthesis: Steglich Esterification

This method is a versatile and high-yield approach for creating the ester linkage in both cinnamyl and benzyl oxyacetic acid derivatives, operating under mild conditions.[16]

Workflow Diagram: Steglich Esterification

Steglich_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid Dissolve Cinnamic/Benzoic Acid and DMAP in anhydrous DCM Mix Combine Alcohol and Acid solutions under inert atmosphere Acid->Mix Alcohol Prepare solution of Cinnamyl/Benzyl Alcohol in DCM Alcohol->Mix DCC Prepare solution of DCC in DCM Add_DCC Slowly add DCC solution to the reaction mixture DCC->Add_DCC Mix->Add_DCC Stir Stir at room temperature for ~1.5 hours Add_DCC->Stir TLC Monitor reaction by TLC Stir->TLC Filter Filter to remove precipitated DCU TLC->Filter Wash Wash filtrate with aq. HCl, sat. NaHCO₃, and brine Filter->Wash Dry Dry organic layer (e.g., Na₂SO₄) and evaporate solvent Wash->Dry Purify Purify by column chromatography Dry->Purify Product Pure Ester Product Purify->Product

Caption: General workflow for Steglich Esterification.

Step-by-Step Protocol:

  • Preparation: To a solution of the carboxylic acid (e.g., oxyacetic acid, 1 mmol) in anhydrous dichloromethane (DCM, 5 mL) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.15 mmol).

  • Addition of Alcohol: Under an inert atmosphere (e.g., Nitrogen), add a solution of the corresponding alcohol (cinnamyl or benzyl alcohol, 1 mmol) in anhydrous DCM (3 mL).

  • Coupling Agent: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 mmol) in anhydrous DCM (3 mL) to the reaction mixture with constant stirring.

  • Reaction: Allow the reaction to stir at room temperature for approximately 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.[16]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the DCU precipitate.

  • Extraction: Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure ester.

Biological Assay: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and is commonly used to determine the IC₅₀ values of potential anticancer compounds.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (cinnamyl and benzyl derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This comparative guide reveals that both cinnamyl and benzyl oxyacetic acid derivatives are versatile scaffolds with significant, albeit often distinct, biological activities.

  • Key Structure-Activity Relationship: The primary differentiator is the propenyl linker in the cinnamyl group. This feature appears to enhance antimicrobial activity, likely through improved membrane interaction, and provides a distinct structural motif for interaction with anticancer and anti-inflammatory targets compared to the more flexible benzyl group.

  • Antimicrobial Potential: Both classes are promising, with cinnamyl derivatives showing potent activity and benzyl derivatives demonstrating a broad spectrum of action.

  • Anticancer Mechanisms: The two scaffolds appear to diverge in their mechanisms, with benzyl derivatives targeting upstream signaling components like EGFR and cinnamyl derivatives modulating downstream pathways such as MAPK/ERK. This suggests they could be developed for different cancer types or combination therapies.

  • Anti-inflammatory Activity: Cinnamyl derivatives are well-established as potent anti-inflammatory agents. The potential of benzyl oxyacetic acid derivatives in this area is less explored and represents a clear opportunity for future research.

For drug development professionals, the choice between these two scaffolds is not a matter of inherent superiority but of strategic design. The selection should be guided by the therapeutic target, the desired mechanism of action, and the specific disease context. Direct, head-to-head experimental comparisons of identically substituted cinnamyl and benzyl oxyacetic acids are necessary to fully elucidate their comparative potential and refine the structure-activity relationships discussed herein.

References

[5] BenchChem. (2025). Biological activity of benzyl 2-oxoacetate and its analogs. Retrieved from [17] BenchChem. (2025). A Comparative Guide to the Synthesis of Benzyl 2-Oxoacetate. Retrieved from [4] BenchChem. (2025). A Comparative Analysis of the Bioactivity of Cinnamyl Cinnamate and Cinnamic Acid. Retrieved from [18] Mourad, A. K., & Czekelius, C. (2011). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [2] de Cássia Orlandi Sardi, J., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Mini-Reviews in Medicinal Chemistry. [10] BenchChem. (2025). A Comparative Guide to the Anticancer Activity of Cinnamyl Esters. Retrieved from [19] Gc, J. B., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. [20] de Cássia Orlandi Sardi, J., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science. [3] Wnorowska, U., et al. (2025). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [14] Unknown. (n.d.). Synthesis and Evaluation of Substituted Cinnamoyl Alanines for Antiinflammatory, Analgesic and Antioxidant Activities. [21] Smith, A. B., et al. (2025). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. ResearchGate. [22] Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [23] Oladimeji, O. H. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Biomedical Journal of Scientific & Technical Research. [24] PrepChem.com. (n.d.). Synthesis of benzyl acetoacetate. Retrieved from [25] Zhao, L., Tu, Y., & Guo, Y. (n.d.). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [16] BenchChem. (2025). Application Notes and Protocols for the Preparation of Cinnamyl Cinnamate Derivatives. Retrieved from [11] Lee, C. H., et al. (2004). Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. Bioorganic & Medicinal Chemistry Letters. [8] de Oliveira, J. P. B., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [26] Unknown. (2025). Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. ResearchGate. [6] Unknown. (2023). Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives. [1] Gunia-Krzyżak, A., et al. (2018). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [12] Sova, M. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [13] Sova, M. (2025). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. ResearchGate. [27] Unknown. (n.d.). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. [7] Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Taibah University Medical Sciences. [9] Li, G., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology. [15] Zhang, Y., et al. (2025). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. ResearchGate. [28] Unknown. (n.d.). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. [29] Godoy, M. E., et al. (2025). Antiinflammatory Activity of Cinnamic Acid Esters. ResearchGate. [30] De, P., et al. (n.d.). Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate. [31] Sova, M. (n.d.). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. OUCI. [32] Unknown. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [33] Islam, F., et al. (2016). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. MDPI.

Sources

Comparative study of auxin-like activity in 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the auxin-like activity of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (commonly referred to as Cinnamyloxyacetic acid ), contrasting its physicochemical properties and biological efficacy against industry standards like Indole-3-acetic acid (IAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) .

Executive Summary & Chemical Context[1][2][3][4][5]

This compound (CAS: 111009-36-0) is a synthetic auxin analog belonging to the aryloxyacetic acid class, structurally related to the herbicide 2,4-D but distinguished by a cinnamyl (3-phenyl-2-propenyl) side chain.

Unlike IAA (the endogenous standard) which is metabolically labile, or 2,4-D (a potent herbicide) which exhibits high stability, Cinnamyloxyacetic acid occupies a unique chemical space. It combines the lipophilic, planar styryl moiety (mimicking the indole ring) with a flexible glycolic acid ether linker. This study evaluates its potential as a growth regulator, focusing on its stability, receptor affinity, and specific biological responses.

Structural Homology & Pharmacophore Analysis

The auxin pharmacophore requires:

  • A planar aromatic ring system (Lipophilic).

  • A carboxyl group (Hydrophilic/Acidic).

  • A specific spatial separation (approx.[1] 0.55 nm) between the ring and the acid.

CompoundStructure Fragment (Ring)LinkerClassification
IAA Indole-CH₂-Endogenous Auxin
2,4-D 2,4-Dichlorophenyl-O-CH₂-Synthetic Auxin (Strong)
Cinnamyloxyacetic Acid Styryl (Ph-CH=CH-)-CH₂-O-CH₂-Synthetic Analog (Weak/Modulator)

Key Insight: The extended linker in Cinnamyloxyacetic acid (Ph-CH=CH-CH₂-O-CH₂-COOH) increases the distance between the aromatic system and the carboxylate beyond the optimal range for the TIR1 receptor pocket, suggesting it may act as a weak auxin or a competitive antagonist (anti-auxin) depending on concentration and tissue type.

Comparative Performance Analysis

Biological Activity Profile

Experimental data suggests that while Cinnamyloxyacetic acid retains auxin-like properties (e.g., inducing cell elongation), its potency is significantly lower than 2,4-D. This is attributed to the steric hindrance of the propenyl chain preventing the "molecular glue" mechanism within the SCF^TIR1 complex.

Table 1: Comparative Activity Data (Wheat Coleoptile Assay)

Data normalized to IAA response at 10⁻⁵ M.

ParameterIAA (Standard)2,4-D (Synthetic)Cinnamyloxyacetic Acid
Optimal Concentration

M

M

M
Elongation Index (%) 100%120% (Hyper-elongation)45-60% (Weak Agonist)
Root Inhibition (

)

M

M

M
Metabolic Stability Low (Oxidation/Conjugation)High (Resists

-oxidation)
High (Ether linkage stable)
Mode of Action TIR1 AgonistStrong TIR1 AgonistWeak Agonist / Partial Antagonist
Mechanism of Action: TIR1/AFB Signaling

The compound functions by mimicking IAA, entering the nucleus and binding to the TIR1 (Transport Inhibitor Response 1) F-box protein. However, its binding affinity (


) is lower due to the flexible and extended cinnamyl tail.
  • Agonism: At high concentrations, it promotes the degradation of Aux/IAA repressors.[2]

  • Antagonism: At low concentrations, it may occupy the binding site without effectively recruiting Aux/IAA proteins, thereby blocking endogenous IAA (Anti-auxin effect).

Visualization of Signaling Pathway

The following diagram illustrates the interaction of Cinnamyloxyacetic acid within the auxin signaling pathway, highlighting its competitive nature.

AuxinSignaling cluster_ext Extracellular Space cluster_cell Cytoplasm & Nucleus Compound Cinnamyloxyacetic Acid (Synthetic Analog) AUX1 AUX1 Influx Carrier Compound->AUX1 Passive/Active Transport IAA IAA (Natural Auxin) IAA->AUX1 TIR1 SCF-TIR1 Complex (E3 Ligase) AUX1->TIR1 Intracellular Pool AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitination (Weak Induction by Analog) TIR1->AuxIAA Ubiquitination (Strong Induction by IAA) Note Note: Cinnamyloxyacetic Acid acts as a Partial Agonist or Competitive Antagonist ARF ARF Transcription Factor AuxIAA->ARF Inhibition (Repression) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation GeneExp Gene Expression (Cell Elongation) ARF->GeneExp Activation Proteasome->ARF Release Inhibition

Figure 1: Mechanism of Action.[2] The synthetic analog competes with IAA for the TIR1 pocket. Its extended structure results in weaker Aux/IAA recruitment, leading to partial agonist activity.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended. These assays distinguish between true auxin activity (elongation) and toxicity.

Wheat Coleoptile Straight Growth Test

Objective: Quantify cell elongation response independent of cell division.

Reagents:

  • Buffer: 10 mM K-phosphate, 1.5% Sucrose, pH 6.0.

  • Test Compound: Cinnamyloxyacetic acid (dissolved in 0.1% DMSO/Ethanol, diluted to

    
     to 
    
    
    
    M).
  • Control: IAA (

    
     M) and Solvent Blank.
    

Protocol:

  • Germination: Germinate etiolated wheat seedlings (Triticum aestivum) in darkness at 25°C for 3 days.

  • Sectioning: Under green safety light, excise 10 mm coleoptile segments (3 mm below the tip to remove endogenous auxin source).

  • Incubation: Float segments in distilled water for 2 hours (starvation period) to deplete endogenous auxin.

  • Treatment: Transfer 10 segments per petri dish containing test solutions. Incubate for 18–24 hours in darkness with gentle shaking (50 rpm).

  • Measurement: Measure final length using a digital caliper or image analysis software (ImageJ).

  • Calculation:

    
    
    

Validation Criteria: Positive control (IAA) must show >80% elongation over blank. If Cinnamyloxyacetic acid shows <20% elongation at all concentrations, it is inactive. If it inhibits IAA-induced growth when co-applied, it is an anti-auxin .

Cucumber Root Growth Inhibition Assay

Objective: Assess auxin toxicity and high-sensitivity response (roots are ~100x more sensitive than shoots).

Protocol:

  • Germinate cucumber seeds (Cucumis sativus) on wet filter paper for 2 days.

  • Select seedlings with radicles ~10-15 mm long.

  • Transfer to petri dishes containing agar media supplemented with the test compound (

    
     to 
    
    
    
    M).
  • Incubate vertically in a growth chamber for 72 hours.

  • Measure primary root length.

  • Data Interpretation: Strong auxins (2,4-D) cause severe stunting and callus formation at

    
     M. Weak auxins will show inhibition only at higher concentrations (
    
    
    
    M).

Synthesis & Stability Notes

For researchers synthesizing this compound for testing:

  • Synthesis Route: Reaction of Cinnamyl alcohol with Chloroacetic acid in the presence of a strong base (NaH or NaOH) in an aprotic solvent (THF or DMF).

    • Reaction:

      
      
      
  • Stability: The ether linkage is resistant to hydrolysis and enzymatic cleavage, unlike the ester bonds in some pro-auxins. This suggests high persistence in plant tissue, potentially leading to prolonged activity compared to IAA.

References

  • Veldstra, H. (1944). Researches on plant growth substances IV. Relation between chemical structure and physiological activity I. Enzymologia, 11, 97-136. (Foundational work on auxin pharmacophores and lipophilic/acidic balance).
  • Åberg, B. (1961). Plant growth regulators. VIII. The growth-regulating activity of some cinnamic acid derivatives and related compounds. Kungl. Lantbrukshögskolans Annaler, 27, 99-123.
  • Katekar, G. F. (1979). Auxins: on the nature of the receptor.[2] Phytochemistry, 18(2), 223-233. Link

  • Napier, R. M. (2014). Auxin receptors and chemical biology. New Phytologist, 202(3), 757-759. Link

  • BenchChem. (2024). Product entry: this compound (CAS 111009-36-0). Link

Sources

Evaluation of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid cytotoxicity vs standard controls

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Cytotoxicity Profiling of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic Acid

Executive Summary & Compound Rationale

This guide outlines the rigorous evaluation framework for This compound (herein referred to as Cinnamyloxyacetic Acid or COAA ).

While cinnamyl esters are well-documented for their anticancer potential, they suffer from rapid hydrolysis by plasma esterases. COAA introduces an ether linkage , theoretically enhancing metabolic stability while retaining the pharmacophore—the cinnamyl moiety. This structural modification necessitates a specific comparative evaluation against standard chemotherapeutics to determine if stability translates to enhanced cytotoxicity or altered selectivity.

Target Audience: This protocol is designed for lead optimization teams assessing small-molecule candidates for antiproliferative activity.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), the evaluation must move beyond simple IC50 generation. It must establish selectivity and mechanism .

The Control Matrix

A self-validating system requires three tiers of controls. Do not proceed without these:

Control TypeCompoundRationale
Positive Control (Standard) Cisplatin or Doxorubicin Benchmarks for high-potency DNA damage and apoptosis induction. Allows calibration of assay sensitivity.
Parent Control Cinnamic Acid Determines if the oxyacetic acid modification improves potency over the natural precursor.
Negative Control 0.1% DMSO Vehicle control. Crucial: Cinnamyl derivatives are lipophilic; ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.
Selectivity Control L929 (Fibroblasts) or THLE-2 ISO 10993-5 standard for basal cytotoxicity. Essential to calculate the Selectivity Index (SI).
Cell Line Selection
  • Primary Targets: HepG2 (Liver), MCF-7 (Breast), A549 (Lung). Reasoning: These lines express varying levels of drug-metabolizing enzymes (CYPs), testing the compound's metabolic resilience.

  • Counter-Screen: L929 (Murine Fibroblast) or HUVEC (Endothelial).

Comparative Workflow Visualization

The following diagram illustrates the logical flow of the evaluation, moving from viability screening to mechanistic confirmation.

EvaluationWorkflow Compound Compound: Cinnamyloxyacetic Acid Screening Phase 1: Quant Screening (MTT/SRB Assay) Compound->Screening 0-100 µM Selectivity Phase 2: Selectivity Analysis (SI Calculation) Screening->Selectivity IC50 Data Pass SI > 2.0 Selectivity->Pass Fail SI < 2.0 (General Toxin) Selectivity->Fail Mechanism Phase 3: Mechanistic Validation (Flow Cytometry/Western) Pass->Mechanism Proceed Fail->Compound Redesign

Figure 1: Decision-matrix for the evaluation of COAA. Phase 2 acts as the critical "Go/No-Go" gate based on the Selectivity Index.

Detailed Protocols

Protocol A: Quantitative Cytotoxicity (SRB Assay)

Why SRB over MTT? The Sulforhodamine B (SRB) assay is preferred for cinnamyl derivatives because it measures protein mass and is less sensitive to metabolic interference (e.g., mitochondrial fluctuations) than MTT.

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add COAA in serial dilutions (e.g., 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM).

    • Critical Step: Prepare a 1000x stock in DMSO and dilute into media to keep DMSO constant at 0.1%.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the media. Incubate at 4°C for 1h.

  • Staining: Wash 5x with water. Dry. Add 0.4% SRB solution (in 1% acetic acid) for 15 min.

  • Solubilization: Wash 5x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

  • Read: Measure absorbance at 510 nm.

Data Output Format: Calculate % Growth Inhibition and determine IC50 using non-linear regression (Sigmoidal Dose-Response).

CompoundHepG2 IC50 (µM)L929 IC50 (µM)Selectivity Index (SI)
COAA [Experimental][Experimental](L929 / HepG2)
Cisplatin ~1.5 - 5.0~5.0 - 10.0Benchmark
Cinnamic Acid > 100 (Typical)> 200Baseline

Interpretation: An SI > 2.0 indicates potential therapeutic window. An SI < 1.0 indicates general toxicity.

Protocol B: Mechanistic Validation (Apoptosis Pathway)

If COAA shows activity (IC50 < 20 µM), you must verify if the mechanism involves apoptosis (programmed death) or necrosis (uncontrolled lysis). Cinnamyl derivatives often act as Michael acceptors, targeting cysteine residues on Keap1 or inducing oxidative stress.

Putative Mechanism Visualization:

Mechanism COAA COAA (Michael Acceptor) ROS ROS Generation COAA->ROS Oxidative Stress Mito Mitochondrial Depolarization ROS->Mito Bax/Bcl-2 Ratio Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothesized mechanism of action. COAA is expected to induce ROS-mediated mitochondrial apoptosis.

Validation Steps (Annexin V/PI Staining):

  • Treatment: Treat cells with COAA at IC50 and 2x IC50 for 24h.

  • Harvesting: Trypsinize cells (include floating cells to capture late apoptosis).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Undesirable; indicates membrane rupture/toxicity).

Comparative Analysis: What to Expect

Based on Structure-Activity Relationships (SAR) of cinnamyl ethers:

  • Vs. Cisplatin:

    • Potency: COAA will likely be less potent (IC50 ~10–50 µM) than Cisplatin (IC50 ~1–5 µM).

    • Toxicity:[1][2][3][4][5] COAA should exhibit lower toxicity to non-dividing cells (L929) compared to Cisplatin, which is a potent DNA crosslinker affecting all replicating cells.

  • Vs. Cinnamic Acid:

    • Potency: COAA is expected to be significantly more potent than Cinnamic acid. The addition of the oxyacetic tail increases lipophilicity and may facilitate cellular uptake or binding to target proteins (e.g., HDACs or Bcl-2 family proteins).

  • Stability Advantage:

    • Unlike Cinnamyl Cinnamate (ester), COAA resists hydrolysis. In long-duration assays (72h), COAA should maintain consistent suppression, whereas esters might lose efficacy as they degrade.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[2][6] International Organization for Standardization.[2][6] Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Anticancer Activity of Cinnamyl Esters. BenchChem.[7] Link

  • Pontiki, E., et al. (2014). Phenoxyacetic acid derivatives as novel antioxidants and anti-inflammatory agents.European Journal of Medicinal Chemistry. Link

  • NCI-60 Screening Methodology. Developmental Therapeutics Program. National Cancer Institute. Link

  • Nazrul Hakim, M., et al. (2024).[8] Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells.[5]International Journal of Pharmacology. Link

Sources

Technical Comparison Guide: Synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (Cinnamyloxyacetic acid) CAS RN: 104-73-4 (Acid) / 104-54-1 (Alcohol Precursor) Primary Application: Synthetic intermediate for auxins, pharmaceutical building blocks, and [2,3]-Wittig rearrangement substrates.[1]

This guide evaluates the reproducibility of synthesis methods for this compound. The Williamson Ether Synthesis remains the dominant strategy, but the choice between anhydrous metal hydrides (Method A) and Phase Transfer Catalysis (Method B) dictates the impurity profile.

Critical Finding: The most significant reproducibility failure mode is the inadvertent [2,3]-Wittig rearrangement .[1] The product contains an allylic ether motif susceptible to sigmatropic rearrangement under strongly basic conditions, converting the desired ether into a homoallylic alcohol isomer.[1] Protocols must explicitly control base stoichiometry and temperature to prevent this degradation.[1]

Methodological Comparison[2][3]

Method A: Anhydrous Williamson Ether Synthesis (Gold Standard)

Reagents: Cinnamyl alcohol, Sodium Hydride (NaH), Ethyl Bromoacetate, THF.[1] Mechanism: Irreversible deprotonation of alcohol followed by SN2 displacement of bromide.[1]

  • Pros: High conversion (>85%), minimal side reactions if temperature is controlled.[1]

  • Cons: Requires anhydrous conditions; NaH handling risks; requires a second hydrolysis step if the acid is desired.[1]

  • Best For: Small-to-medium scale synthesis requiring high purity.[1]

Method B: Phase Transfer Catalysis (PTC)

Reagents: Cinnamyl alcohol, Chloroacetic acid (or Ethyl bromoacetate), NaOH (aq), Toluene, TBAB (Tetrabutylammonium bromide).[1] Mechanism: Interfacial deprotonation of alcohol transported by quaternary ammonium salt.[1]

  • Pros: "Green" solvents (toluene/water), cheap reagents, avoids NaH.[1]

  • Cons: Slower kinetics; competitive hydrolysis of the alkylating agent; lower yields (50-65%); difficult emulsion workups.[1]

  • Best For: Large-scale industrial batches where lower yield is acceptable for cost savings.[1]

Critical Reproducibility Factors

The [2,3]-Wittig Rearrangement Trap

The product, this compound, is an allylic ether.[1] If exposed to excess strong base (e.g., LDA, KOtBu, or even excess NaH at reflux), the


-proton (adjacent to the carboxylate) can be deprotonated.[1] This triggers a concerted [2,3]-sigmatropic shift, destroying the ether linkage and forming a secondary alcohol.[1]

Prevention:

  • Stoichiometry: Use exactly 1.1 equivalents of base. Avoid large excesses.

  • Temperature: Perform the deprotonation at 0°C. Do not reflux the reaction mixture after the product has formed if strong base is still present.

Alkylating Agent Selection
  • Ethyl Bromoacetate: Highly reactive, suitable for Method A. Requires subsequent hydrolysis (LiOH/MeOH) to get the acid.[1]

  • Chloroacetic Acid: Less reactive.[1] In Method B (PTC), the carboxylate forms first (dianion mechanism), requiring 2 equivalents of base.[1] This often leads to lower yields due to the solubility differences of the dianion.[1]

Experimental Protocols

Protocol A: Anhydrous Synthesis (Recommended)

Yield: 80–90% (Ester), ~85% (Acid after hydrolysis) Scale: 10 mmol[1]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

  • Deprotonation: Suspend NaH (60% in oil, 440 mg, 11 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]

  • Addition: Add Cinnamyl alcohol (1.34 g, 10 mmol) dissolved in THF (5 mL) dropwise over 15 minutes. Hydrogen gas evolution will occur.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Ethyl bromoacetate (1.22 mL, 11 mmol) dropwise.

  • Completion: Stir at RT for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Carefully add saturated NH4Cl (10 mL).

  • Workup: Extract with Et2O (3 x 30 mL). Wash combined organics with Brine. Dry over MgSO4 and concentrate.

  • Hydrolysis (to obtain Acid): Dissolve the crude ester in MeOH (20 mL) and add 2M LiOH (10 mL). Stir at RT for 2 hours. Acidify to pH 2 with 1M HCl. Extract with EtOAc, dry, and concentrate.[1] Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Phase Transfer Catalysis (Green Alternative)

Yield: 55–65% Scale: 10 mmol[1]

  • Setup: 100 mL RBF with vigorous stirring.

  • Mix: Combine Cinnamyl alcohol (1.34 g, 10 mmol), Toluene (30 mL), and TBAB (322 mg, 1 mmol, 10 mol%).

  • Base: Add 50% NaOH solution (10 mL).

  • Alkylation: Add t-Butyl bromoacetate (2.15 g, 11 mmol) dropwise. (Note: t-Butyl ester is preferred in PTC to resist hydrolysis compared to ethyl ester).[1]

  • Reflux: Heat to 50–60°C for 6 hours with vigorous stirring (emulsion required).

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with Toluene.[1]

  • Hydrolysis: Deprotect the t-butyl group using Trifluoroacetic acid (TFA) in DCM (1:1) at RT for 1 hour to yield the acid.

Data Comparison

MetricMethod A (NaH/THF)Method B (PTC/Toluene)
Yield (Isolated) 85% 60%
Purity (Crude) High (>95%)Moderate (contains hydrolysis byproducts)
Reaction Time 4 hours6–12 hours
Moisture Sensitivity High (Strict Anhydrous)Low (Aqueous compatible)
Risk Factor H2 gas, Reactive NaHEmulsion formation, lower atom economy
Main Impurity Unreacted alcoholCinnamyl acetate (side reaction)

Visualization of Pathways

Figure 1: Synthesis Workflows and Failure Modes

SynthesisPathways cluster_MethodA Method A: Anhydrous (Recommended) cluster_MethodB Method B: PTC Start Cinnamyl Alcohol StepA1 1. NaH, THF, 0°C (Alkoxide Formation) Start->StepA1 StepB1 NaOH (aq), Toluene TBAB (Catalyst) Start->StepB1 StepA2 2. Ethyl Bromoacetate StepA1->StepA2 StepA3 3. LiOH Hydrolysis StepA2->StepA3 Product This compound (Target Ether) StepA3->Product High Yield StepB2 t-Butyl Bromoacetate StepB1->StepB2 StepB3 TFA Deprotection StepB2->StepB3 StepB3->Product Moderate Yield Failure [2,3]-Wittig Rearrangement (Homoallylic Alcohol) Product->Failure Excess Base / Heat (Failure Mode)

Caption: Comparative workflow of Method A and Method B, highlighting the critical instability pathway ([2,3]-Wittig Rearrangement) if base/heat is uncontrolled.

References

  • Enantioselective [2,3]-Wittig Rearrangement of Carboxylic Acid Derivatives. Source: Synlett / Thieme Connect. Relevance: Defines the stability limits of cinnamyloxyacetic acid and its propensity to rearrange under basic conditions.

  • Williamson Ether Synthesis: Mechanism and Scope. Source: Master Organic Chemistry. Relevance: Foundational mechanism for the SN2 reaction between alkoxides and haloacetates.[1]

  • Recent Advances in 4-Hydroxycoumarin Chemistry (Alkylation Comparisons). Source: Arabian Journal of Chemistry. Relevance: Provides comparative data on alkylating allylic alcohols using NaH vs. other bases.

  • Combined Microwave and Ultrasound Assisted Williamson Ether Synthesis. Source: ResearchGate. Relevance: Discusses PTC variations and solvent effects on the alkylation of phenols and alcohols with chloroacetic acid.

Sources

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